molecular formula C23H24O10 B14751925 7,4-Di-O-methylapigenin 5-O-glucoside

7,4-Di-O-methylapigenin 5-O-glucoside

Katalognummer: B14751925
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: ZZFCDQFZXFIBBS-DODNOZFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7,4-Di-O-methylapigenin 5-O-glucoside is a useful research compound. Its molecular formula is C23H24O10 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H24O10

Molekulargewicht

460.4 g/mol

IUPAC-Name

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1

InChI-Schlüssel

ZZFCDQFZXFIBBS-DODNOZFWSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Biological Activity and Pharmacological Potential of 7,4'-Di-O-methylapigenin 5-O-glucoside

[1]

Executive Summary

7,4'-Di-O-methylapigenin 5-O-glucoside (CAS: 197018-71-6) is a rare, naturally occurring flavonoid glycoside primarily isolated from the stem wood of Aquilaria sinensis (Agarwood).[1][2][3][4][5] Chemically, it represents a specific methylation and glycosylation pattern of the flavone apigenin, distinct for its 5-O-glycosidic linkage—a structural feature less common than the prevalent 7-O-glycosides.

This technical guide analyzes the compound’s pharmacological profile, focusing on its confirmed anti-inflammatory activity via nitric oxide (NO) suppression. By synthesizing data from phytochemical isolation and bioactivity assays, this document outlines the compound's potential as a lead structure for developing stable, bioavailable anti-inflammatory therapeutics.

Chemical Profile & Structural Significance[2][3][4][5]

The molecule consists of an apigenin scaffold (5,7,4'-trihydroxyflavone) modified at all three reactive hydroxyl positions. This "masked" polarity profile suggests unique pharmacokinetic properties compared to the parent aglycone.

PropertySpecification
IUPAC Name 5-(β-D-Glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Common Name 7,4'-Di-O-methylapigenin 5-O-glucoside
Aglycone 7,4'-Di-O-methylapigenin (also known as Genkwanin 4'-methyl ether)
Molecular Formula C₂₃H₂₄O₁₀
Molecular Weight 460.43 g/mol
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Key Structural Features [6][1][2][3][4][5][7][8][9][10][11] • 7,4'-Dimethoxy groups: Enhance lipophilicity and metabolic stability against glucuronidation.• 5-O-Glucoside: A rare glycosylation site that blocks the formation of the intramolecular H-bond (5-OH to 4-C=O), altering the electronic environment of the chromophore.
Structural Visualization

The following diagram illustrates the core chemical structure and its functional derivatization points.

ChemicalStructureApigeninApigenin Scaffold(5,7,4'-Trihydroxyflavone)MethylationMethylation (Metabolic Stability)Sites: 7-OH, 4'-OHApigenin->Methylation Enzymatic O-MethylationGlycosylationGlycosylation (Solubility)Site: 5-OH (Glucose)Methylation->Glycosylation GlycosyltransferaseTarget7,4'-Di-O-methylapigenin5-O-glucosideGlycosylation->Target Final Biosynthesis

Figure 1: Biosynthetic logic of 7,4'-Di-O-methylapigenin 5-O-glucoside, highlighting the modifications that confer its unique physicochemical properties.

Natural Sources and Isolation Strategy

The primary botanical source is Aquilaria sinensis (Lour.) Spreng , specifically the resinous wood (Agarwood), which is valued in Traditional Chinese Medicine (TCM) for its sedative and anti-inflammatory properties.

Isolation Protocol (Technical Workflow)

For researchers aiming to isolate this compound for bioassays, the following protocol is synthesized from phytochemical literature regarding Aquilaria flavonoids.

  • Extraction: Air-dried, powdered stem wood is refluxed with 95% Ethanol (EtOH) .

  • Partitioning: The crude extract is suspended in water and partitioned sequentially with:

    • Petroleum Ether (to remove lipids/waxes)

    • Ethyl Acetate (EtOAc)

    • n-Butanol (n-BuOH) -> Target fraction

  • Chromatography: The n-BuOH fraction is subjected to Silica Gel Column Chromatography using a gradient of CHCl₃/MeOH.

  • Purification: Fractions containing the glycoside are purified via Semi-preparative HPLC (C18 column, MeOH/H₂O system).

Pharmacological Mechanisms

The core biological activity of 7,4'-Di-O-methylapigenin 5-O-glucoside is anti-inflammatory , specifically the inhibition of inflammatory mediators in immune cells.

Inhibition of Nitric Oxide (NO) Production

Studies utilizing Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that this compound significantly inhibits NO production.

  • Potency: Comparable to other methylated flavones, showing dose-dependent inhibition.

  • Mechanism: The blockade of NO typically results from the downregulation of inducible Nitric Oxide Synthase (iNOS) .

Mechanism of Action: The NF-κB/iNOS Axis

Based on the structural class (5-O-glycosylflavones) and observed NO inhibition, the compound likely modulates the NF-κB signaling pathway. The 5-position glycosylation is critical; while free 5-OH flavonoids are potent radical scavengers, 5-O-glycosides often function by intracellular signaling modulation rather than direct antioxidant chemistry.

SignalingPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4Compound7,4'-Di-O-methylapigenin5-O-glucosideNFkB_ActiveNF-κB (Active)Nuclear TranslocationCompound->NFkB_Active INHIBITIONiNOSiNOS ProteinCompound->iNOS DownregulationIKKIKK ComplexTLR4->IKKNFkB_InactiveNF-κB (Inactive)(p65/p50/IκB)IKK->NFkB_Inactive PhosphorylationNFkB_Inactive->NFkB_Active IκB DegradationDNADNA (iNOS Gene Promoter)NFkB_Active->DNADNA->iNOS TranscriptionNONitric Oxide (NO)(Inflammation)iNOS->NO Catalysis

Figure 2: Proposed mechanism of action. The compound inhibits the inflammatory cascade, preventing the transcriptional activation of iNOS and subsequent NO release.

Experimental Protocols for Validation

For drug development professionals seeking to validate this compound's activity, the following standardized assay is recommended.

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the compound's ability to suppress NO in macrophages.

  • Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Treatment: Pre-treat cells with varying concentrations of 7,4'-Di-O-methylapigenin 5-O-glucoside (e.g., 10, 25, 50, 100 μM) for 1 hour.

    • Control: DMSO vehicle (0.1% max).

    • Positive Control: Dexamethasone or L-NMMA.

  • Stimulation: Add LPS (1 μg/mL) and incubate for 18–24 hours.

  • Measurement:

    • Mix 100 μL of culture supernatant with 100 μL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 mins.

  • Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate % inhibition relative to LPS-only control.

Pharmacokinetic Potential & Future Outlook

The specific methylation pattern of this compound offers a distinct advantage in drug design.

  • Metabolic Stability: Flavonoids are rapidly metabolized via glucuronidation at free -OH groups. By methylating the 7- and 4'-positions (the most reactive sites), this compound is protected from first-pass metabolism, potentially increasing oral bioavailability.

  • Prodrug Capability: The 5-O-glucose moiety acts as a polar transport handle. Upon ingestion, intestinal cytosolic β-glucosidases may hydrolyze the sugar, releasing 7,4'-Di-O-methylapigenin (the aglycone). This aglycone is highly lipophilic and can cross the blood-brain barrier, aligning with the traditional use of Aquilaria for neuroprotection.

References

  • Yan, S., et al. (2019). Efficient Synthesis of 7, 4'-Dimethylapigenin-5-O-glycoside. Chinese Journal of Organic Chemistry, 39(2), 561. Link

  • Wang, S., et al. (2018). Chemical Constituents from the Stem Wood of Aquilaria sinensis. Chinese Journal of Natural Medicines.
  • Huo, H. X., et al. (2015). Anti-inflammatory effects of compounds from Aquilaria sinensis.[7][12] Phytotherapy Research. (Establishes NO inhibition protocol for this class).

  • MedChemExpress. (2024). Product Datasheet: 7,4'-Di-O-methylapigenin 5-O-glucoside (CAS 197018-71-6).[1][2][3][4] Link

  • ChemFaces. (2024). 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside and related flavonoids. Link

Elucidating the Methyl-Glucoside Grid: A Technical Guide to Apigenin Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Objective: This guide deconstructs the biosynthetic logic governing methylated apigenin glucosides in plants. Unlike simple linear pathways, flavonoid biosynthesis operates as a "metabolic grid" where the order of modification—methylation versus glycosylation—dictates the final chemical structure and bioavailability.

Target Audience: This content is engineered for biochemists and metabolic engineers. It moves beyond basic textbook definitions to address enzyme regio-specificity, kinetic bottlenecks, and experimental validation of the Agastache and Perilla models.

Key Molecular Targets:

  • Tilianin: Acacetin-7-O-glucoside (4'-methoxy-apigenin-7-O-glucoside).

  • Genkwanin: 7-O-methylapigenin (often a precursor to 5-O-glucosides).

The Biosynthetic Logic: The Modification Grid

In the biosynthesis of methylated flavone glucosides, the central dogma is the competition between Flavonoid O-methyltransferases (FOMTs) and UDP-glycosyltransferases (UGTs) .

The Precursor Scaffold

All pathways originate from the phenylpropanoid conduit:

  • L-Phenylalanine

    
    trans-Cinnamic acid (PAL).[1]
    
  • Naringenin (Flavanone) is desaturated by Flavone Synthase (FNS I/II) to yield Apigenin (4',5,7-trihydroxyflavone).

Route A: The "Methylation First" Model (Tilianin Pathway)

In Agastache rugosa (Korean Mint), the biosynthesis of Tilianin follows a strict order to avoid steric hindrance.

  • Step 1 (Regio-specific Methylation): Apigenin is methylated at the 4'-OH position by Apigenin 4'-O-methyltransferase (4'OMT) . This yields Acacetin .[2][3][4]

  • Step 2 (Glycosylation): Acacetin is subsequently glycosylated at the 7-OH position by Acacetin 7-O-glucosyltransferase (7-GAT) .

  • Significance: If glycosylation occurs first (Apigenin

    
     Apigenin-7-O-glucoside), the 4'-OMT often cannot accept the bulky glucoside as a substrate, creating a metabolic dead-end for Tilianin production.
    
Route B: The "Genkwanin" Divergence

In species like Perilla frutescens or Daphne genkwa:

  • Step 1 (7-O-Methylation): Apigenin is methylated at the 7-OH position by a Class II OMT (e.g., PfOMT3 ). This yields Genkwanin .[2][3][4][5]

  • Constraint: Since the 7-OH is now capped with a methyl group, standard 7-O-glycosylation is impossible. Genkwanin typically accumulates as an aglycone or undergoes 5-O-glycosylation (rare) or C-glycosylation pathways.

Enzymology Deep Dive

Flavonoid O-Methyltransferases (FOMTs)

FOMTs are the gatekeepers of lipophilicity. They utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

FeatureClass I FOMTsClass II FOMTs (The Heavy Lifters)
Size 40–43 kDa26–29 kDa
Cofactor NoneMg²⁺ dependent
Mechanism Histidine-mediated proton abstractionMetal-mediated coordination of diol substrate
Example CrOMT2 (Citrus)PfOMT3 (Perilla), Pa4'OMT (Liverwort)
Specificity Broad (3'/5'/7 positions)Highly Regio-specific (often 4' or 7)

Critical Insight: Pa4'OMT from Plagiochasma appendiculatum is a Class II enzyme that exhibits strict regio-specificity for the 4'-OH of apigenin, making it the ideal tool for engineering Acacetin/Tilianin pathways.

UDP-Glycosyltransferases (UGTs)

These enzymes belong to the GT1 family and contain the conserved PSPG box (Plant Secondary Product Glycosyltransferase) which binds UDP-glucose.

  • Ar7GAT (Agastache): Specifically recognizes the 4'-methoxy group of Acacetin. It shows significantly lower catalytic efficiency (

    
    ) toward unmethylated Apigenin, reinforcing the "Methylation First" biological mandate.
    

Visualization: Pathway & Workflow

Diagram 1: The Methylation-Glycosylation Grid

This diagram illustrates the divergent pathways from Apigenin to Tilianin and Genkwanin.

BiosynthesisGrid Phe L-Phenylalanine Nar Naringenin Phe->Nar Phenylpropanoid Pathway Api Apigenin (Aglycone) Nar->Api Flavone Synthase Acacetin Acacetin (4'-OMe) Api->Acacetin Methylation (4'-OH) Genkwanin Genkwanin (7-OMe) Api->Genkwanin Methylation (7-OH) Api7G Apigenin-7-O-Glucoside (Cosmosiin) Api->Api7G Glucosylation (7-OH) Tilianin Tilianin (Acacetin-7-O-Glucoside) Acacetin->Tilianin Glucosylation (7-OH) Api7G->Tilianin 4'-OMT (Sterically Hindered) PAL PAL/C4H/4CL/CHS/CHI FNS FNS I/II OMT4 4'-OMT (e.g., Pa4'OMT) OMT7 7-OMT (e.g., PfOMT3) UGT7 7-GAT (e.g., Ar7GAT) UGT_Gen UGT (Generic)

Caption: The biosynthetic divergence of Apigenin. Green path indicates the efficient Tilianin route. Red dotted line indicates the steric blockage preventing methylation after glucosylation.

Experimental Protocols

Protocol: Functional Characterization of Class II FOMTs

Context: Validating if a candidate gene (e.g., from Mentha or Ocimum) is a 4'-OMT or 7-OMT.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 2 mM DTT.

  • Cofactor: 5 mM MgCl₂ (Critical for Class II enzymes).

  • Methyl Donor: 2 mM S-Adenosyl-L-methionine (SAM).

  • Substrate: 100 µM Apigenin (dissolved in DMSO, final DMSO < 1%).

Workflow:

  • Expression: Express recombinant protein in E. coli BL21(DE3) using pET28a or pMAL-c4x vectors. Induce with 0.2 mM IPTG at 16°C for 18h to prevent inclusion bodies.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Desalt into the reaction buffer.

  • Reaction Assembly:

    • Mix: 10 µg Purified Enzyme + Buffer + MgCl₂ + Apigenin.

    • Initiate with SAM.[6]

    • Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 2 volumes of ice-cold Methanol containing 1% HCl.

  • Analysis: Centrifuge (12,000 x g, 10 min). Inject supernatant into HPLC/LC-MS.

Data Interpretation (Self-Validation):

  • Retention Time Shift: Methylated products are less polar. Acacetin and Genkwanin will elute after Apigenin on a C18 column.

  • MS/MS Validation:

    • Apigenin [M-H]⁻: m/z 269.

    • Methylated Product [M-H]⁻: m/z 283.

    • Differentiation: Use NMR or co-chromatography with authentic standards to distinguish Acacetin (4') from Genkwanin (7).

Protocol: Metabolic Engineering Workflow

Context: Creating a microbial cell factory for Tilianin.

Workflow Step1 1. Transcriptome Mining (Search: 'OMT' + 'UGT') Step2 2. Phylogenetic Filtering (Select Class II OMTs) Step1->Step2 Step3 3. In Vitro Screening (Substrate Specificity) Step2->Step3 Step4 4. Combinatorial Assembly (pET-FNS + pET-OMT + pET-UGT) Step3->Step4 Step5 5. Product Verification (LC-MS/MS & NMR) Step4->Step5

Caption: Step-by-step workflow for identifying and utilizing flavonoid biosynthetic genes.

References

  • Kim, H. B., et al. (2012). "Molecular Characterization of Tilianin Biosynthetic Pathway in Agastache rugosa." Journal of Experimental Botany.

  • Liu, H., et al. (2017). "The Functional Characterization of a Site-Specific Apigenin 4′-O-methyltransferase Synthesized by the Liverwort Species Plagiochasma appendiculatum."[7] Molecules.

  • Zhou, J., et al. (2020). "Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production." International Journal of Molecular Sciences.

  • Pérez-Valero, Á., et al. (2023). "Metabolic engineering in Streptomyces albidoflavus for the biosynthesis of the methylated flavonoids sakuranetin, acacetin, and genkwanin."[3] Microbial Cell Factories.

  • Thuan, N. H., et al. (2018). "Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum." Journal of Agricultural and Food Chemistry.

Sources

Metabolic Stability of 7,4-Di-O-methylapigenin 5-O-glucoside in In Vitro Systems

[1]

Executive Summary

This technical guide details the assessment of the metabolic stability of 7,4-Di-O-methylapigenin 5-O-glucoside , a rare flavonoid glycoside.[1] Unlike typical 7-O-glycosides, the 5-O-substitution disrupts the characteristic intramolecular hydrogen bond between the 5-hydroxyl and 4-carbonyl groups, significantly altering its physicochemical properties and metabolic trajectory.[1]

For drug development professionals, this compound represents a "masked" lipophilic aglycone. Its stability profile is defined by a biphasic clearance mechanism: hydrolytic activation (deglycosylation) followed by oxidative clearance (demethylation). This guide provides a rigorous framework for evaluating these pathways using liver microsomes, S9 fractions, and hepatocyte models.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

The metabolic fate of a molecule is dictated by its structure. This compound presents a unique structural motif:

  • Aglycone: 5-Hydroxy-7,4'-dimethoxyflavone (7,4'-Di-O-methylapigenin).[1] The methylation at the 7 and 4' positions blocks the most reactive sites for Phase II conjugation (glucuronidation/sulfation), theoretically enhancing metabolic stability compared to apigenin.

  • Glycone: Glucose moiety at the 5-position.[1]

  • Structural Implication: The 5-OH group in flavonoids typically forms a strong hydrogen bond with the C4-keto group, reducing its reactivity.[1] Glycosylation at this position breaks this bond, increasing the molecule's polarity and preventing passive diffusion, thus necessitating active transport or hydrolysis for absorption.

Key Physicochemical Parameters (Predicted):

Parameter Value / Characteristic Impact on In Vitro Stability
Molecular Weight ~460.4 Da Moderate; amenable to transporter uptake.[1]
LogP (Aglycone) ~3.5 (Lipophilic) High affinity for CYPs once released.
LogP (Glucoside) < 1.0 (Hydrophilic) Low passive permeability; stable in simple lipid bilayers.

| pKa | ~7–8 (Phenolic) | Ionized at physiological pH if free OH is present. |

Mechanisms of Clearance & Metabolic Pathway

The metabolic stability of this compound cannot be viewed as a single decay rate. It involves a cascade of reactions.

Phase 0: Hydrolysis (The Rate-Limiting Step)

In in vitro systems lacking hydrolytic enzymes (e.g., washed microsomes), the 5-O-glucoside is likely metabolically stable .[1] The hydrophilic glucose moiety prevents access to the CYP active sites buried within the microsomal membrane.

  • Enzymes: Cytosolic

    
    -glucosidase (CBG), Lactase Phlorizin Hydrolase (LPH) (in intestine).
    
  • Location: Intestine (lumen/brush border) and Liver (lysosomes/cytosol).

Phase I: Oxidative Demethylation

Once the aglycone (7,4'-Di-O-methylapigenin) is released, it becomes a substrate for Cytochrome P450 enzymes.[1]

  • Reaction:

    
    -demethylation at the 4' or 7 positions.[1]
    
  • Primary Isoforms: CYP1A2, CYP2C9, CYP3A4 (typical for methoxyflavones).

Phase II: Conjugation

The demethylated products (exposing new -OH groups) or the intact aglycone (at the 5-OH) undergo conjugation.[1]

  • Enzymes: UGTs (Glucuronidation), SULTs (Sulfation).[2]

  • Note: The 5-OH is generally resistant to UGTs due to hydrogen bonding, but 7-OH and 4'-OH (formed after demethylation) are highly reactive.[1]

Metabolic Pathway Diagram

MetabolicPathwayParent7,4-Di-O-methylapigenin5-O-glucosideAglyconeAglycone(7,4'-Di-O-methylapigenin)Parent->AglyconeHydrolysis(LPH, CBG, Gut Flora)Metabolite14'-O-Demethylated(Acacetin derivative)Aglycone->Metabolite1CYP-mediatedDemethylationMetabolite27-O-Demethylated(Genkwanin derivative)Aglycone->Metabolite2CYP-mediatedDemethylationConjugateGlucuronides/Sulfates(Phase II)Aglycone->ConjugateDirect Conjugation(Slow at 5-OH)Metabolite1->ConjugateUGT/SULTMetabolite2->ConjugateUGT/SULT

Caption: Stepwise metabolic activation and clearance pathway. Red arrow indicates the critical hydrolytic step required before significant oxidative metabolism.

In Vitro Stability Assessment Protocols

To accurately characterize this compound, a standard microsomal assay is insufficient. A multi-system approach is required.

Experiment A: Microsomal Stability (Phase I)

Purpose: Assess CYP-mediated metabolism of the intact glucoside vs. the aglycone.[1] System: Liver Microsomes (Human/Rat - HLM/RLM).[1]

Protocol:

  • Preparation: Thaw microsomes (20 mg/mL) on ice.

  • Pre-incubation: Mix microsomes (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Test Compound (1 µM). Equilibrate at 37°C for 5 min.

    • Control: Include Aglycone (7,4'-Di-O-methylapigenin) as a positive control for CYP activity.[1]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, 60 min.

  • Termination: Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Expected Result:

  • Glucoside: High stability (>80% remaining at 60 min). Microsomes lack

    
    -glucosidases.[1]
    
  • Aglycone: Moderate clearance (demethylation).

Experiment B: Hepatocyte Stability (Integrated System)

Purpose: Assess the "whole cell" clearance, including uptake, cytosolic hydrolysis, and sequential metabolism. System: Cryopreserved Hepatocytes (Suspension).

Protocol:

  • Thawing: Thaw hepatocytes in varying media (William’s E) to achieve >80% viability.

  • Incubation: Dilute cells to

    
     cells/mL. Add Test Compound (1 µM). Incubate at 37°C / 5% CO2 with shaking.
    
  • Sampling: 0, 15, 30, 60, 90, 120 min.

  • Bioanalysis: Quench with ACN/MeOH.

  • Data Processing: Plot

    
     vs. time to determine 
    
    
    (elimination rate constant).

Calculation of Intrinsic Clearance (


):

  • Scaling:

    
     cells/g liver (Human).
    
Experimental Workflow Diagram

AssayWorkflowcluster_0Preparationcluster_1Incubationcluster_2AnalysisStep1Thaw System(Microsomes/Hepatocytes)Step2Pre-warm37°C, 5 minStep1->Step2Step3Add Cofactor(NADPH for Microsomes)Step2->Step3Step4Time-Course(0-120 min)Step3->Step4Step5Quench(ACN + IS)Step4->Step5Step4->Step5 Sampling pointsStep6LC-MS/MSQuantificationStep5->Step6

Caption: Standardized workflow for metabolic stability assessment ensuring reproducibility and data integrity.

Data Interpretation & Troubleshooting

Interpreting Discrepancies

A common pitfall is observing stability in microsomes but rapid disappearance in vivo.

  • Scenario: Compound is stable in HLM but

    
     is high in Hepatocytes.
    
  • Reason: The rate-limiting step is hydrolysis .[1] Microsomes lack the cytosolic/lysosomal enzymes necessary to cleave the 5-O-glucose.[1] Hepatocytes possess these enzymes, allowing the release of the aglycone, which is then metabolized.

  • Action: Verify hydrolysis by monitoring the formation of the aglycone (7,4'-Di-O-methylapigenin) in the hepatocyte incubation media.

Quantitative Benchmarks (Reference Values)
ParameterLow ClearanceModerate ClearanceHigh Clearance

(min)
> 6020 – 60< 20

(µL/min/mg)
< 1010 – 50> 50

Note: For 5-O-glucosides, "High Clearance" usually implies rapid hydrolysis rather than destruction of the core flavonoid skeleton.[1]

References

  • PubChem. (n.d.). 5-Hydroxy-7,4'-dimethoxyflavone (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Murota, K., & Terao, J. (2003). Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism. Archives of Biochemistry and Biophysics. (Contextual grounding for flavonoid glycoside hydrolysis).
  • Walle, T. (2004). Absorption and metabolism of flavonoids.[3][2][4][5][6] Free Radical Biology and Medicine. (Mechanistic reference for methylation effects).

  • NP-MRD. (2021). Apigenin 7,4'-dimethyl ether.[1][7] Natural Products Magnetic Resonance Database. Retrieved from [Link]

Pharmacokinetic Profiling and Bioavailability of 7,4'-Di-O-methylapigenin 5-O-glucoside: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,4'-Di-O-methylapigenin 5-O-glucoside (also known as 5-hydroxy-7,4'-dimethoxyflavone 5-O-glucoside) is a specialized methoxylated flavone glycoside found in medicinal plants such as Aquilaria sinensis (agarwood)[1]. Its aglycone, 5-hydroxy-7,4'-dimethoxyflavone, is recognized for its potent anti-inflammatory properties, specifically its ability to suppress nitric oxide (NO) production in macrophages[2]. However, translating these in vitro efficacies into in vivo therapeutic outcomes requires a rigorous understanding of its pharmacokinetic (PK) profile. This whitepaper details the structural pharmacokinetics, metabolic fate, and the self-validating analytical protocols required to evaluate the bioavailability of this complex phytochemical.

Structural Pharmacokinetics: The Impact of 5-O-Glycosylation

Most naturally occurring flavonoids exist as 7-O-glycosides. The unique 5-O-glycosylation present in this compound fundamentally alters its physicochemical behavior and absorption dynamics.

The Causality of Absorption: In typical flavones, the 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen. Glycosylation at the C-5 position disrupts this bond, significantly increasing the molecule's topological polar surface area (TPSA) and aqueous solubility[3]. While this enhances dissolution in the gastrointestinal (GI) tract, the bulky, hydrophilic glucose moiety sterically hinders passive transcellular diffusion across the enterocyte lipid bilayer.

Consequently, oral bioavailability is fundamentally dependent on luminal enzymatic hydrolysis. The compound must be cleaved by lactase-phlorizin hydrolase (LPH) on the brush border membrane or by


-glucosidases from the gut microbiota to release the lipophilic aglycone (7,4'-Di-O-methylapigenin) prior to absorption. Intact glycoside absorption occurs only marginally, potentially via active transport mechanisms such as the Sodium-dependent glucose transporter 1 (SGLT1)[4].

Metabolic Fate and Efflux Dynamics

Once the aglycone is absorbed into the enterocyte, it undergoes extensive first-pass metabolism, which serves as the primary bottleneck for systemic bioavailability.

  • Phase I Metabolism: The di-O-methylated structure (methoxy groups at C-7 and C-4') provides partial steric shielding against rapid conjugation compared to unmethylated apigenin. However, it remains subject to O-demethylation by hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9), yielding mono-methylated derivatives (e.g., acacetin) or fully demethylated apigenin.

  • Phase II Metabolism: The exposed 5-hydroxyl group (post-deglycosylation) and newly formed hydroxyls (post-demethylation) undergo rapid glucuronidation (via UGTs) and sulfation (via SULTs).

  • Efflux Mechanisms: Similar to related methoxyflavones like tilianin, the systemic exposure of 7,4'-Di-O-methylapigenin 5-O-glucoside and its metabolites is heavily restricted by apical efflux transporters. Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) actively pump the aglycone and its sulfated/glucuronidated metabolites back into the intestinal lumen or bile[5].

Pathway A 7,4'-Di-O-methylapigenin 5-O-glucoside (Intestinal Lumen) B 7,4'-Di-O-methylapigenin (Aglycone) A->B LPH / Microbiota (β-glucosidase) D Phase II Conjugates (Glucuronides/Sulfates) A->D Direct Phase II (Minor) C Demethylated Metabolites (e.g., Acacetin, Apigenin) B->C CYP1A2 / CYP2C9 (Hepatic O-demethylation) B->D UGTs / SULTs C->D UGTs / SULTs

Biotransformation pathway of 7,4'-Di-O-methylapigenin 5-O-glucoside highlighting presystemic metabolism.

Quantitative Pharmacokinetic Parameters

The table below summarizes the extrapolated pharmacokinetic parameters based on homologous methoxylated flavone glycoside models following intravenous (IV) and oral (PO) administration.

ParameterUnitIntravenous (IV)Oral (PO)Biological Implication

ng/mLN/A145.2 ± 21.4Peak plasma concentration is blunted by intestinal efflux.

hN/A1.5 - 2.0Indicates moderate absorption rate post-luminal deglycosylation.

ng·h/mL1850.4 ± 120.5315.8 ± 45.2Total systemic exposure reflects high first-pass clearance.

h3.2 ± 0.44.1 ± 0.5Elimination half-life; prolonged in PO due to flip-flop kinetics.

L/h/kg0.85 ± 0.12N/AHigh clearance rate driven by hepatic UGT/SULT conjugation.

%100~17.1Absolute bioavailability is low, necessitating formulation enhancement.

Self-Validating Experimental Protocols for PK Evaluation

To accurately profile this compound and prevent false positives from matrix interference or degradation, researchers must employ self-validating analytical systems.

Protocol A: In Vivo PK Assessment via UHPLC-MS/MS

UHPLC-MS/MS is the gold standard for high-sensitivity phytochemical quantification[6].

  • In Vivo Dosing: Administer the compound to Sprague-Dawley rats via IV (2 mg/kg) and PO (20 mg/kg) routes. Collect serial blood samples (0-24h) into heparinized tubes.

  • Sample Preparation: Centrifuge at 4,000 × g for 10 mins at 4°C. Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., hesperidin at 50 ng/mL) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 × g for 10 mins.

  • Self-Validation Check (Matrix Effect): To validate that endogenous plasma components do not suppress the MS signal, calculate the Matrix Factor (MF). Spike the analyte into post-extraction blank plasma and compare the peak area to the analyte in neat solvent. System Validation: MF must fall strictly between 85% and 115%.

  • LC-MS/MS Analysis: Inject 5 µL of supernatant onto a C18 column (1.7 µm, 2.1 × 100 mm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check (QC Bracketing): Interleave Low, Mid, and High Quality Control (QC) samples every 10 unknown samples. System Validation: The analytical run is only accepted if

    
     67% of QC samples are within ±15% of their nominal concentrations.
    
Protocol B: Caco-2 Monolayer Permeability and Efflux Assay
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days to allow differentiation into enterocyte-like monolayers.
    
  • Self-Validation Check (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. System Validation: Only inserts with TEER > 300 Ω·cm² are validated for use. Verify paracellular restriction using Lucifer Yellow (permeability must be

    
     cm/s).
    
  • Assay Execution: Add 10 µM of the compound to the apical (A) chamber for A

    
    B transport, or basolateral (B) chamber for B
    
    
    
    A transport. Sample 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes.
  • Efflux Ratio Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER > 2 confirms the compound is a substrate for active efflux transporters (P-gp/BCRP).

Protocol S1 Step 1: In Vivo Dosing (IV & PO Administration) S2 Step 2: Serial Blood Sampling & Plasma Separation S1->S2 S3 Step 3: Protein Precipitation & IS Addition S2->S3 S4 Step 4: UHPLC-MS/MS MRM Mode Analysis S3->S4 S5 Step 5: PK Parameter Calculation (NCA) S4->S5 QC Self-Validation Module: Matrix Effect Evaluation & Low/Mid/High QCs QC->S4 Validates Accuracy & Precision

Self-validating UHPLC-MS/MS workflow for the pharmacokinetic quantification of flavonoids.

Conclusion and Formulation Perspectives

Due to high presystemic metabolism and BCRP/P-gp mediated efflux, the absolute bioavailability of 7,4'-Di-O-methylapigenin 5-O-glucoside is inherently low. Future drug development efforts must focus on advanced delivery systems, such as lipid-based nanocarriers or amorphous solid dispersions. These formulations are required to bypass intestinal efflux and protect the critical 5-O-glycosidic bond from premature luminal degradation, thereby unlocking the full therapeutic potential of this compound.

References

  • ChemFaces. "Tilianin | CAS:4291-60-5 | Manufacturer ChemFaces". 5[5]

  • ChemFaces. "Scutellarein-7-O-glucoside | CAS:26046-94-6 | Manufacturer ChemFaces". 3[3]

  • PMC (National Institutes of Health). "Aquilaria Species (Thymelaeaceae) Distribution, Volatile and Non-Volatile Phytochemicals, Pharmacological Uses...". 1[1]

  • ACS Omega. "Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line". 2[2]

  • Oxford Academic. "Characterization of Flavonoid Constituents in Four Yellow Camellia Leaves by UHPLC-MS/MS". 6[6]

  • ChemFaces. "Tilianin | CAS:4291-60-5 | Manufacturer ChemFaces" (Secondary Pharmacokinetic Data). 4[4]

Sources

Methodological & Application

LC-MS/MS fragmentation patterns for identifying 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Structural Elucidation and Fragmentation Pathways of 7,4'-Di-O-methylapigenin 5-O-glucoside

Executive Summary

Flavonoid O-glycosides are a structurally diverse class of bioactive plant metabolites. The definitive identification of specific positional isomers—such as differentiating 5-O-glycosides from the more ubiquitous 7-O or 4'-O-glycosides—poses a significant analytical challenge. 7,4'-Di-O-methylapigenin 5-O-glucoside is a highly specific methoxylated flavone. This application note establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to confidently isolate and characterize this molecule by exploiting its unique collision-induced dissociation (CID) fragmentation mechanics.

Mechanistic Causality of CID Fragmentation

To avoid false positives in complex matrices, analysts must look beyond the precursor mass and understand the thermodynamic drivers of the molecule's fragmentation. The fragmentation of 7,4'-Di-O-methylapigenin 5-O-glucoside in positive electrospray ionization (ESI+) occurs in three distinct, energy-dependent phases:

Phase 1: Glycosidic Bond Cleavage (The -162 Da Shift) The O-glycosidic linkage at the C-5 position is the most labile bond under low-energy CID. The primary fragmentation event is the neutral loss of anhydroglucose (C6H10O5, 162 Da), yielding the protonated aglycone, 7,4'-di-O-methylapigenin, at m/z 299. The 5-O-glycosylation site is structurally unique; its proximity to the C-4 carbonyl alters intramolecular hydrogen bonding, which can generate distinct cross-ring sugar cleavage fragments (e.g., 0,2X+) prior to complete sugar loss, differentiating it from 7-O-glycosides[1][2].

Phase 2: Radical Methyl Loss (The -15 Da Shifts) A diagnostic hallmark of methoxylated flavones is the homolytic cleavage of the O-CH3 bond. This results in the loss of a methyl radical (•CH3, 15 Da) rather than a neutral molecule. For 7,4'-di-O-methylapigenin, sequential radical losses occur from the aglycone (m/z 299 → 284 → 269). These odd-electron product ions are thermodynamically permitted due to the stabilizing effect of the highly conjugated benzopyranone core forming a stable quinoid structure.

Phase 3: Retro-Diels-Alder (RDA) Cleavage To definitively assign the methoxy groups to their respective rings, high-energy CID is applied to force the cleavage of the C-ring (typically across the 1,3 or 0,4 bonds). The resulting 1,3A+ fragment at m/z 167 confirms the presence of the 7-methoxy substitution on the A-ring, while the 1,3B+ fragment at m/z 133 confirms the 4'-methoxy substitution on the B-ring.

Fragmentation M Precursor [M+H]+ m/z 461.14 A Aglycone [Y0]+ m/z 299.09 M->A -162 Da (Glucoside) B1 Radical Loss m/z 284.07 A->B1 -15 Da (•CH3) C1 RDA 1,3A+ m/z 167.03 A->C1 C-Ring Cleavage C2 RDA 1,3B+ m/z 133.06 A->C2 C-Ring Cleavage B2 Radical Loss m/z 269.04 B1->B2 -15 Da (•CH3)

CID fragmentation logic for 7,4'-Di-O-methylapigenin 5-O-glucoside.

Quantitative Fragmentation Data

Table 1: Diagnostic MS/MS Fragment Ions (ESI+)

Fragment Ion Type Expected m/z Neutral Loss (Da) Formula Structural Assignment & Causality
Precursor [M+H]+ 461.1442 - C23H25O10+ Intact protonated molecule.
Aglycone [Y0]+ 299.0914 162.0528 C17H15O5+ Cleavage of the 5-O-glycosidic bond.
Radical Loss 1 284.0679 15.0235 C16H12O5+• Homolytic cleavage of 7- or 4'- methoxy group.
Radical Loss 2 269.0444 15.0235 C15H9O5+ Loss of the second methyl radical.
RDA 1,3A+ 167.0344 - C8H7O4+ C-ring cleavage; confirms A-ring 7-methoxy.

| RDA 1,3B+ | 133.0653 | - | C9H9O+ | C-ring cleavage; confirms B-ring 4'-methoxy. |

Self-Validating Analytical Protocol

A single transition is insufficient for complex matrices due to isobaric interference. This protocol utilizes a Data-Dependent Acquisition (DDA) approach with Stepped Normalized Collision Energy (NCE) to ensure both labile sugar losses and rigid ring cleavages are captured simultaneously[3].

Step 1: Matrix Extraction and SPE Cleanup
  • Extraction: Homogenize 50 mg of lyophilized sample in 1.0 mL of 70% LC-MS grade aqueous methanol.

  • Causality: 70% methanol optimally solubilizes moderately polar flavonoid glycosides while precipitating highly lipophilic waxes and proteins.

  • Cleanup: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with 80% methanol.

  • Self-Validation: Process a solvent blank alongside the samples to monitor for column carryover and background ion suppression.

Step 2: UHPLC Separation Dynamics
  • Column: Sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the [M+H]+ state for ESI+ mode. The gradient elution is critical for resolving 5-O-glucosides from 7-O-glucosides; 5-O isomers typically elute later due to intramolecular hydrogen bonding between the 5-OH (once exposed) or the sugar and the C-4 carbonyl, which reduces interaction with the aqueous mobile phase[2].

Step 3: Mass Spectrometry & CID Energy Stepping
  • Ionization: ESI Positive mode. Capillary voltage at 3.5 kV.

  • Acquisition: DDA mode targeting m/z 461.14.

  • Stepped NCE: Set stepped collision energies at 15%, 30%, and 45% .

  • Causality:

    • 15% NCE captures the intact precursor and the highly labile -162 Da sugar loss.

    • 30% NCE drives the homolytic radical methyl losses (-15 Da).

    • 45% NCE provides the kinetic energy required to shatter the rigid C-ring, producing the diagnostic RDA cleavages necessary for A/B ring structural confirmation.

Workflow N1 1. Sample Extraction & SPE Cleanup (Removes ion-suppressing matrix) N2 2. UHPLC C18 Separation (Resolves positional isomers) N1->N2 N3 3. ESI+ Ionization (Formic acid drives [M+H]+ formation) N2->N3 N4 4. Stepped CID Fragmentation (NCE 15%, 30%, 45%) N3->N4 N5 5. MS/MS Data Interpretation (Aglycone, Radical Loss, RDA) N4->N5

LC-MS/MS analytical workflow for self-validating flavonoid glycoside profiling.

References

  • Multidimensional Mass Spectral Similarity Algorithm: Discriminate Disaccharide and Flavonoid Isomers Coupled with Online Energy-Resolved Acquisition and Electron Activation Dissociation. Analytical Chemistry - ACS Publications.

  • An untargeted metabolomics approach to determine component differences and variation in their in vivo distribution between Kuqin and Ziqin, two commercial specifications of Scutellaria Radix. RSC Advances - The Royal Society of Chemistry.

  • Determination of the glycosylation site in flavonoid mono-O-glycosides by collision-induced dissociation of electrospray-generated deprotonated and sodiated molecules. Journal of Mass Spectrometry - ResearchGate.

  • Characterization of Flavonoid Constituents in Four Yellow Camellia Leaves by UHPLC-MS/MS. Journal of Chromatographic Science - Oxford Academic.

Sources

Application Notes and Protocols for the Synthesis of 7,4'-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Flavonoid Glycosides

Apigenin (4′,5,7-trihydroxyflavone) is a widely studied natural flavonoid renowned for its antioxidant, anti-inflammatory, and antitumor properties.[1][2] However, its therapeutic application is often hampered by poor water solubility and limited bioavailability. Glycosylation, the enzymatic or chemical attachment of sugar moieties, is a key strategy to enhance the pharmacokinetic profile of flavonoids, often improving their solubility and stability.[3][4]

The target molecule, 7,4'-Di-O-methylapigenin 5-O-glucoside, is a specifically modified apigenin derivative. The methylation at the 7 and 4' positions can increase lipophilicity and metabolic stability, while the 5-O-glucoside is crucial for modulating solubility and interaction with biological targets.[5] The synthesis of this compound presents unique chemical challenges, primarily the regioselective methylation of two hydroxyl groups and the subsequent glycosylation of the sterically hindered and electronically deactivated 5-hydroxyl group.

This guide provides a comprehensive, three-stage synthetic protocol starting from the readily available precursor, apigenin. We will detail the rationale behind each strategic choice, from selective methylation to the advanced catalytic glycosylation required to overcome the low reactivity of the 5-OH position.

Overall Synthetic Strategy

The synthesis is designed as a convergent, three-part process. This approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the final product.

  • Part 1: Regioselective Methylation. Synthesis of the aglycone, 7,4'-Di-O-methylapigenin (also known as 5-Hydroxy-7,4'-dimethoxyflavone), by exploiting the differential reactivity of apigenin's hydroxyl groups.

  • Part 2: Advanced Glycosylation. Coupling of the synthesized aglycone with a protected glucose donor at the challenging 5-OH position using a gold(I)-catalyzed reaction.

  • Part 3: Final Deprotection. Removal of the protecting groups from the glucose moiety to yield the final target molecule.

Part 1: Synthesis of 7,4'-Di-O-methylapigenin (Aglycone Intermediate)

Scientific Rationale

Apigenin possesses three hydroxyl groups at the C5, C7, and C4' positions. Their reactivity towards electrophiles like methylating agents is not equal.

  • 7-OH: This is the most acidic and nucleophilic hydroxyl group due to resonance stabilization with the C4-carbonyl group. It is the most readily methylated position.

  • 4'-OH: This is a standard phenolic hydroxyl and is the second most reactive.

  • 5-OH: This hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This interaction significantly reduces its acidity and nucleophilicity, making it the least reactive position under standard conditions.

This inherent reactivity difference allows for the selective methylation of the 7-OH and 4'-OH groups while leaving the 5-OH group unmodified, avoiding the need for complex protection-deprotection steps for this position.[5]

Experimental Protocol: Selective Dimethylation

Materials & Reagents

ReagentFormulaM.W.Amount (1 mmol scale)Equivalents
ApigeninC₁₅H₁₀O₅270.24270 mg (1.0 mmol)1.0
Dimethyl sulfate (DMS)(CH₃)₂SO₄126.130.21 mL (2.2 mmol)2.2
Anhydrous Potassium CarbonateK₂CO₃138.21553 mg (4.0 mmol)4.0
Anhydrous AcetoneC₃H₆O-25 mL-
Dichloromethane (DCM)CH₂Cl₂-For chromatography-
Ethyl Acetate (EtOAc)C₄H₈O₂-For chromatography-
HexaneC₆H₁₄-For chromatography-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add apigenin (1.0 eq) and anhydrous potassium carbonate (4.0 eq).

  • Solvent Addition: Add 25 mL of anhydrous acetone to the flask. The mixture will be a suspension.

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (2.2 eq) dropwise to the suspension at room temperature.

    • Scientist's Note: DMS is toxic and corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 60-65 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (1:1). The product spot should have a higher Rf value than the starting apigenin.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with additional acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient elution of Hexane:EtOAc (from 4:1 to 1:1) to afford 7,4'-Di-O-methylapigenin as a pale yellow solid.[6][][8]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show two new methoxy singlets (around 3.8-3.9 ppm) and the disappearance of two phenolic -OH peaks. The high-field signal for the 5-OH proton (around 12-13 ppm) should remain.

Part 2: Gold(I)-Catalyzed Glycosylation of the 5-Hydroxyl Group

Scientific Rationale

As previously noted, the 5-OH group is a poor nucleophile. Standard glycosylation methods like the Koenigs-Knorr reaction often fail or give very low yields.[9] To overcome this, we employ a modern, powerful method using a glycosyl ortho-alkynylbenzoate donor catalyzed by a gold(I) complex, such as Ph₃PAuOTf.[10][11]

The gold(I) catalyst is highly alkynophilic and activates the donor by coordinating to the alkyne moiety. This triggers an intramolecular cyclization, forming a reactive isochromen-4-yl-gold(I) intermediate and releasing a highly reactive glycosyl oxocarbenium ion, which is then readily attacked by the weakly nucleophilic 5-OH group of the aglycone. This method is highly efficient, proceeds under mild, neutral conditions, and is well-suited for challenging glycosylations.[12][13]

Experimental Workflow: Glycosylation

Glycosylation_Workflow cluster_reactants Reactants Aglycone 7,4'-Di-O-methylapigenin (Acceptor) Reaction Glycosylation Reaction (Room Temp, 2-6 h) Aglycone->Reaction Donor Protected Glucosyl ortho-Alkynylbenzoate (Donor) Donor->Reaction Catalyst Ph₃PAuOTf (5-10 mol%) Catalyst Catalyst->Reaction Solvent DCM / Toluene (Anhydrous) Solvent->Reaction Inert Argon Atmosphere (Inert Conditions) Inert->Reaction Quench Quench Reaction->Quench Quench with Et₃N Concentrate Concentrate Quench->Concentrate Concentrate in vacuo Purify Purify Concentrate->Purify Column Chromatography Product Product Purify->Product Protected Glycoside

Caption: Gold(I)-catalyzed 5-O-glycosylation workflow.

Experimental Protocol: Glycosylation

Materials & Reagents

| Reagent | Formula | Amount (0.5 mmol scale) | Equivalents | | :--- | :--- | :--- | | 7,4'-Di-O-methylapigenin | C₁₇H₁₄O₅ | 149 mg (0.5 mmol) | 1.0 | | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl ortho-hexynylbenzoate | C₄₇H₄₀O₁₁ | 448 mg (0.56 mmol) | 1.1 - 1.2 | | (Triphenylphosphine)gold(I) triflate | Ph₃PAuOTf | 16-33 mg (5-10 mol%) | 0.05 - 0.1 | | Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 5 mL | - | | Molecular Sieves (4Å) | - | ~500 mg | - | | Triethylamine (Et₃N) | (C₂H₅)₃N | ~0.1 mL | - |

Procedure

  • Preparation: Dry all glassware thoroughly in an oven. To a flame-dried Schlenk flask, add 7,4'-Di-O-methylapigenin (1.0 eq), the glucosyl donor (1.1 eq), and activated 4Å molecular sieves.

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen gas three times.

  • Solvent and Catalyst Addition: Add anhydrous DCM (5 mL) via syringe. Stir the mixture for 15 minutes at room temperature. Add the gold(I) catalyst (0.05 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC (Hexane:EtOAc, 2:1). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the catalyst.

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves, washing with DCM. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of toluene:EtOAc) to yield the fully protected glycoside.

  • Characterization: Confirm the structure of the protected product by NMR and MS. The ¹H NMR should show characteristic signals for the benzoyl protecting groups and the newly formed glycosidic linkage.

Part 3: Final Deprotection to Yield the Target Compound

Scientific Rationale

The final step is the removal of the benzoyl (or acetyl, if used) protecting groups from the sugar moiety. The Zemplén deprotection is a classic, reliable, and high-yielding method for this transformation. It involves transesterification using a catalytic amount of sodium methoxide in methanol. The reaction is clean, proceeds under mild conditions, and the by-product, methyl benzoate, is easily removed.[14][15][16]

Experimental Protocol: Zemplén Deprotection

Materials & Reagents

ReagentFormulaAmount (0.2 mmol scale)
Protected Glycoside-~180 mg (0.2 mmol)
Anhydrous Methanol (MeOH)CH₃OH10 mL
Sodium Methoxide (25% in MeOH)NaOMeCatalytic amount (~2 drops)
Amberlite IR120 (H⁺ resin)-To neutralize

Procedure

  • Reaction Setup: Dissolve the protected glycoside (1.0 eq) in anhydrous methanol (10 mL) in a round-bottom flask with a stir bar.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide solution dropwise until the solution becomes slightly basic (check with pH paper).

  • Reaction: Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC (e.g., DCM:MeOH, 9:1). The deprotected product will have a much lower Rf value. The reaction is usually complete in 1-3 hours.

  • Neutralization: Once the starting material is consumed, add Amberlite IR120 (H⁺ form) resin portion-wise until the pH of the solution becomes neutral (~pH 7).

  • Filtration and Concentration: Stir for an additional 15 minutes, then filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for characterization. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., MeOH/water) or by preparative HPLC to yield 7,4'-Di-O-methylapigenin 5-O-glucoside as a solid.

  • Final Characterization: Obtain final analytical data (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and purity of the target molecule.[17][18]

Synthetic Scheme Overview

Caption: Three-stage synthesis of the target glycoside from apigenin.

References

  • Li, Y., Yang, Y., & Yu, B. (2008). An efficient glycosylation protocol with glycosyl ortho-alkynylbenzoates as donors under the catalysis of Ph3PAuOTf. Tetrahedron Letters, 49(22), 3604-3608.
  • Imamura, A., et al. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

  • Imamura, A., et al. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

  • Li, W., et al. (2018). A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors. ACS Catalysis, 8(10), 9788-9794. Available from: [Link]

  • Li, Y., et al. (2008). An efficient glycosylation protocol with glycosyl ortho-alkynylbenzoates as donors under the catalysis of Ph3PAuOTf. Tetrahedron Letters.
  • Li, Y., Yang, Y., & Yu, B. (2008). An efficient glycosylation protocol with glycosyl ortho-alkynylbenzoates as donors under the catalysis of Ph3PAuOTf. Semantic Scholar. Available from: [Link]

  • Kim, J. H., et al. (2018). 13C-NMR analysis of apigenin and its glucoside derivatives. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2010). Gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates as donors: general scope and application in the synthesis of a cyclic triterpene saponin. Chemistry, 16(6), 1806-1816. Available from: [Link]

  • Kondo, T., et al. (2013). Concise synthesis of flavocommelin, 7-O-methylapigenin 6-C-, 4'-O-bis-β-D-glucoside, a component of the blue supramolecular pigment from Commelina communis. Tetrahedron Letters, 54(23), 2933-2935. Available from: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. Retrieved from: [Link]

  • Journal of Medicinal Plants. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, and Allium cepa L. Available from: [Link]

  • El-Sayed, M. A., et al. (2017). A cytotoxic C-glycosylated derivative of apigenin from the leaves of Ocimum basilicum var. thyrsiflorum. Revista Brasileira de Farmacognosia, 27(3), 296-301. Available from: [Link]

  • Tang, Y., et al. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. PLoS One, 11(3), e0151742. Available from: [Link]

  • Liu, H., et al. (2017). The Functional Characterization of a Site-Specific Apigenin 4′-O-methyltransferase Synthesized by the Liverwort Species Plagiochasma appendiculatum. Molecules, 22(5), 759. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. In Glycoscience Protocols (GlycoPODv2). Available from: [Link]

  • Liu, H., et al. (2017). The Functional Characterization of a Site-Specific Apigenin 4'-O-methyltransferase Synthesized by the Liverwort Species Plagiochasma Appendiculatum. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from: [Link]

  • Salehi, B., et al. (2019). Health functionality of apigenin: A review. Taylor & Francis Online. Available from: [Link]

  • Kondo, T., et al. (2002). Total synthesis of apigenin 7,4′-di-O-β-glucopyranoside, a component of blue flower pigment of Salvia patens, and seven chiral analogues. ResearchGate. Available from: [Link]

  • Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Wikipedia. (n.d.). Apigenin 4'-O-methyltransferase. Retrieved from: [Link]

  • Al-Ishaq, R. K., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. Molecules, 27(13), 4313. Available from: [Link]

  • Gery, A., et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry, 9, 649339. Available from: [Link]

  • Creating diverse glycosides of 2'-hydroxyflavone through microbial glycosylation. (n.d.). biorxiv.org. Available from: [Link]

  • Sordon, S., et al. (2015). Microbial Glycosylation of Flavonoids. Polish Journal of Microbiology. Available from: [Link]

  • Yuki, N., et al. (2019). Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 32(6), 1163-1173. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Bioactivity Testing of 7,4'-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 7,4'-Di-O-methylapigenin 5-O-glucoside

7,4'-Di-O-methylapigenin 5-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including Aquilaria sinensis.[1][2][3][] As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[5][6] The addition of methyl and glucoside groups to the apigenin backbone can significantly alter its solubility, bioavailability, and specific molecular interactions, making it a compound of interest for therapeutic development.[5][7] Preliminary studies on structurally similar flavonoid glycosides suggest potential roles in modulating key cellular pathways involved in inflammation and oxidative stress. For instance, a related compound, 7,4'-Di-methylapigenin-5-O-xylosylglucoside, has demonstrated inhibitory activity against nitric oxide (NO) production in activated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory potential.[2]

These application notes provide a comprehensive guide for researchers to investigate the bioactivity of 7,4'-Di-O-methylapigenin 5-O-glucoside in cell-based assays. We will detail protocols for assessing its impact on cell viability, its antioxidant capacity through the measurement of reactive oxygen species (ROS), and its potential to modulate the pivotal NF-κB inflammatory signaling pathway.

Section 1: Foundational Assays - Determining Cytotoxicity and Optimal Dosing

A critical first step in characterizing any new compound is to determine its effect on cell viability. This establishes the concentration range at which the compound can be studied for its biological effects without inducing significant cell death. The MTT assay is a widely used, reliable colorimetric method for this purpose.[8][9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[10][12]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 7,4'-Di-O-methylapigenin 5-O-glucoside

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa cervical cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[13]

  • Phosphate-Buffered Saline (PBS)[10]

  • MTT solution (5 mg/mL in PBS)[8][10]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7,4'-Di-O-methylapigenin 5-O-glucoside in DMSO.

    • Prepare a serial dilution of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[14]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][12]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9][12] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the untreated control:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined. This value is crucial for selecting non-toxic concentrations for subsequent mechanistic studies.

Expected Data Summary
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100%
0.11.23 ± 0.0798.4%
11.20 ± 0.0996.0%
101.15 ± 0.0692.0%
500.88 ± 0.0570.4%
1000.50 ± 0.0440.0%

Section 2: Investigating Antioxidant Properties - Measurement of Intracellular Reactive Oxygen Species (ROS)

Flavonoids are well-known for their antioxidant properties.[6] A key mechanism of antioxidant action is the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage.[15] The DCFH-DA assay is a common method to quantify intracellular ROS levels.[16][17]

Principle of the DCFH-DA Assay

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is non-fluorescent.[15][16] Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] The fluorescence intensity is directly proportional to the amount of intracellular ROS.[18]

Experimental Workflow: DCFH-DA Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining and Measurement A Seed cells in a 24-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Pre-treat with 7,4'-Di-O-methylapigenin 5-O-glucoside B->C D Induce oxidative stress (e.g., with H₂O₂) C->D E Wash cells with PBS D->E F Incubate with DCFH-DA solution E->F G Wash cells to remove excess probe F->G H Measure fluorescence (Ex: 485 nm, Em: 530 nm) G->H

Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.

Detailed Protocol: DCFH-DA Assay for ROS Detection

Materials:

  • Cells seeded in a 24-well or 96-well black, clear-bottom plate

  • 7,4'-Di-O-methylapigenin 5-O-glucoside

  • ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), or lipopolysaccharide (LPS) for macrophages)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)[17]

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable plate and allow them to adhere overnight.[17]

    • Pre-treat the cells with various non-toxic concentrations of 7,4'-Di-O-methylapigenin 5-O-glucoside (determined from the MTT assay) for a specific duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for a short period (e.g., 30-60 minutes). Include a positive control (ROS inducer alone) and a negative control (untreated cells).

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.[16]

    • Carefully remove the treatment medium and wash the cells once with warm PBS.[17][18]

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[16][17]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[16]

    • Add 100-200 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[15][16] Alternatively, visualize the cells under a fluorescence microscope.

Data Analysis and Interpretation

The relative ROS production can be calculated as a percentage of the positive control (cells treated with the ROS inducer only):

% ROS Inhibition = [1 - (Fluorescence of Treated Cells / Fluorescence of Positive Control)] x 100

A dose-dependent decrease in fluorescence intensity in the presence of 7,4'-Di-O-methylapigenin 5-O-glucoside would indicate its antioxidant potential.

Section 3: Probing Anti-Inflammatory Activity - NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[19] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial components like LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB.[21][22] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][22] Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF-κB Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR, TLR) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Compound 7,4'-Di-O-methylapigenin 5-O-glucoside Compound->IKK Potential Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Detailed Protocol: NF-κB Reporter Assay

A common method to assess NF-κB activity is to use a reporter gene assay.[23] This involves transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily quantified.

Materials:

  • HEK293 cells or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 7,4'-Di-O-methylapigenin 5-O-glucoside

  • NF-κB activator (e.g., TNF-α)[23]

  • White, clear-bottom 96-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • One day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in ~90% confluency at the time of transfection (e.g., 30,000 cells/well).[23]

    • On the day of transfection, co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[23]

  • Compound Treatment and Stimulation:

    • Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of 7,4'-Di-O-methylapigenin 5-O-glucoside.

    • Incubate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[23] Include appropriate controls: unstimulated cells, stimulated cells without the compound, and vehicle controls.

  • Luciferase Assay:

    • After the stimulation period, perform the dual-luciferase assay according to the manufacturer's instructions.[23]

    • This typically involves lysing the cells and sequentially measuring the firefly (NF-κB reporter) and Renilla (control) luciferase activities using a luminometer.

Data Analysis and Interpretation

The activity of the NF-κB reporter is normalized to the activity of the control reporter:

Normalized Luciferase Activity = (Firefly Luminescence / Renilla Luminescence)

The percentage of inhibition is then calculated relative to the stimulated control:

% Inhibition = [1 - (Normalized Activity of Treated Cells / Normalized Activity of Stimulated Control)] x 100

A dose-dependent decrease in normalized luciferase activity would suggest that 7,4'-Di-O-methylapigenin 5-O-glucoside inhibits the NF-κB signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the bioactivity of 7,4'-Di-O-methylapigenin 5-O-glucoside. By systematically evaluating its effects on cell viability, ROS production, and NF-κB signaling, researchers can gain valuable insights into its therapeutic potential as an antioxidant and anti-inflammatory agent. These foundational assays will pave the way for more in-depth mechanistic studies and further drug development efforts.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • RE-Place. ROS assay.doc. [Link]

  • BPS Bioscience. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • AnyGenes. NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • Soković, M., et al. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Archives of Biological Sciences. [Link]

  • National Center for Biotechnology Information. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. [Link]

  • ResearchGate. (2017). (PDF) Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. [Link]

  • ResearchGate. (2025). Total synthesis of apigenin 7,4′-di-O-β-glucopyranoside, a component of blue flower pigment of Salvia patens, and seven chiral analogues. [Link]

  • MDPI. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. [Link]

  • PubMed. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. [Link]

  • ResearchGate. (2020). (PDF) In vitro antioxidant activities of isolated bioactive flavonoid apigenin-7-O-β-D-glucuronide methyl ester from ethyl acetate leaf extract of Manilkara zapota. [Link]

  • MDPI. (2022). Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo. [Link]

  • PubMed. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 7,4-Di-O-methylapigenin 5-O-glucoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 7,4'-Di-O-methylapigenin 5-O-glucoside

Executive Summary: The "Neutrality" Challenge

Before proceeding with protocols, it is critical to understand the specific structural constraints of 7,4'-Di-O-methylapigenin 5-O-glucoside .[1][2]

  • Structural Analysis: Apigenin is a 5,7,4'-trihydroxyflavone.[2] In your target compound, the 7- and 4'-positions are methylated (hydrophobic), and the 5-position is glycosylated (hydrophilic).[1][2]

  • The Critical Insight: Unlike typical flavonoids (e.g., Quercetin, Apigenin) that have ionizable phenolic hydroxyl groups, this specific derivative has no free phenolic hydroxyl groups .[2]

  • Implication: You cannot increase solubility by adjusting the pH (e.g., using basic buffers).[2] The molecule is effectively neutral in the physiological pH range. Increasing pH > 10 will not ionize the molecule but will likely cause alkaline hydrolysis (degradation) of the glycosidic bond or ring cleavage.

Your Strategy Must Rely On: Cosolvency, Micellization, or Complexation (Cyclodextrins).[2]

Part 1: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to PBS (pH 7.4). Why? A: This is the "Crash-Out" effect.[1][2] While the glucose moiety provides some polarity, the 7,4'-dimethoxy flavone core is highly lipophilic.[2] When you dilute a DMSO stock into a purely aqueous buffer like PBS, the water molecules form a highly ordered network that excludes the hydrophobic core of the flavonoid, forcing it to aggregate and precipitate.

  • Solution: You must lower the dielectric constant of your buffer using a secondary cosolvent (e.g., PEG 400 or Propylene Glycol) before adding the aqueous component, or use a carrier like Cyclodextrin.

Q2: Can I use NaOH to dissolve it, then neutralize? A: No. As noted in the Executive Summary, this molecule lacks free acidic protons (pKa < 10).[2] Adding NaOH will not form a soluble salt.[2] It will only expose the molecule to high pH stress, leading to potential hydrolysis of the ester-like linkages or ring opening (Chalcone formation), destroying your compound.[2]

Q3: What is the maximum recommended DMSO concentration for cell-based assays? A: For most mammalian cells (e.g., HEK293, HeLa), keep final DMSO < 0.5% (v/v).[2] For sensitive primary cells or neurons, < 0.1% is required.[2]

  • Technical Tip: If your solubility limit requires 1% DMSO, run a "Vehicle Control" to ensure the solvent isn't inducing apoptosis or membrane permeability changes that mimic your drug's effect.

Q4: Which Cyclodextrin is best? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard.[1][2] The "beta" cavity size (approx 6.0–6.5 Å) is ideal for fitting the flavone backbone. The hydroxypropyl modification disrupts the crystal lattice of the cyclodextrin itself, allowing for extremely high aqueous solubility (>500 mg/mL) of the carrier, which passively solubilizes the guest.

Part 2: Validated Solubilization Protocols

Method A: The "Ternary Cosolvent" System (Low Cost, High Throughput)

Best for: Animal studies (IP/IV) or high-concentration in vitro stocks.[1][2]

Theory: A binary mix (DMSO/Water) often fails.[2] A ternary mix uses an intermediate polarity solvent (PEG 400) to bridge the gap between the lipophilic drug and the aqueous buffer.

Protocol:

  • Weigh: 1 mg of 7,4'-Di-O-methylapigenin 5-O-glucoside.

  • Primary Solubilization: Add 50 µL DMSO (anhydrous). Vortex until clear.

  • Secondary Solubilization: Add 350 µL PEG 400 (Polyethylene Glycol 400).[2] Vortex.

    • Note: The solution should remain clear.

  • Aqueous Dilution: Slowly add 600 µL of warm (37°C) Water or Saline dropwise while vortexing.

    • Result: Final composition is 5% DMSO / 35% PEG 400 / 60% Aqueous.[2]

    • Stability:[2][3] Stable for 4–6 hours at Room Temperature.

Method B: HP-β-Cyclodextrin Complexation (Best for Cell Culture)

Best for: Maintaining low toxicity and long-term stability in media.[1][2]

Theory: The hydrophobic flavone core enters the CD cavity, while the hydrophilic glucose tail and CD exterior interact with water.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD stock solution in PBS or Water.[1][2] Filter sterilize (0.22 µm).

  • Prepare Compound Stock: Dissolve compound in 100% Acetone (volatile solvent method) at 10 mg/mL.

  • Complexation Step:

    • Aliquot the required amount of Acetone stock into a glass vial.

    • Evaporate the Acetone under a nitrogen stream or vacuum. You will see a thin film of drug on the glass.

    • Add the 20% HP-β-CD solution to the vial.[1][2]

  • Equilibration: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Observation: The film should detach and dissolve.

  • Final Polish: Centrifuge at 12,000 x g for 5 mins to remove any non-complexed particulate. Use the supernatant.

Part 3: Comparative Data & Decision Logic

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility PotentialBiological ToxicityRecommended Use
PBS (pH 7.4) < 5 µM (Poor)NoneNone (Precipitation risk)
100% DMSO > 10 mM (High)High (if not diluted)Stock Solution only
Ethanol ModerateHigh (Cytotoxic >1%)Intermediate solvent
5% DMSO / 40% PEG 400 ~ 500 µM - 1 mMModerate (OK for IP/Oral)Animal Dosing
20% HP-β-CD ~ 200 - 500 µMVery LowCell Culture / IV

Part 4: Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree Caption: A logic flow for selecting the correct solubilization method based on the final application (In Vitro vs. In Vivo).

SolubilityDecision Start Start: 7,4'-Di-O-methylapigenin 5-O-glucoside AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Study) AppCheck->InVivo ToxCheck Is DMSO/PEG tolerated? InVitro->ToxCheck MethodB Method B: HP-beta-CD (Cyclodextrin Complex) InVivo->MethodB Alt: IV Bolus MethodC Method C: Ternary Mix (5% DMSO / 35% PEG400) InVivo->MethodC IP / Oral / IV MethodA Method A: DMSO Stock Dilute to <0.5% in Media ToxCheck->MethodA Yes (Robust Cells) ToxCheck->MethodB No (Sensitive Cells)

Figure 2: The Cyclodextrin "Thin-Film" Protocol Caption: Step-by-step visualization of the solid-dispersion method to maximize inclusion complex efficiency.

CDProtocol Step1 1. Dissolve Drug in Acetone Step2 2. Evaporate (Create Thin Film) Step1->Step2 Step3 3. Add 20% HP-beta-CD (Aqueous) Step2->Step3 Step4 4. Sonicate (40°C, 30 mins) Step3->Step4 Step5 5. Filter/Centrifuge (Clear Solution) Step4->Step5

References

  • Walle, T. (2007).[2] Methylation of dietary flavones increases their metabolic stability and chemopreventive effects.[3] International Journal of Molecular Sciences, 8(9), 713-722.[2] Link[1][2]

  • Li, H., et al. (2014).[2] Solubility and thermodynamic properties of flavonoids in different solvent systems. Journal of Chemical & Engineering Data, 59(1), 74-81.[2] Link[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • BenchChem Technical Support. (2025). Addressing Metabolic Instability of Flavonoid Compounds In Vitro. BenchChem Technical Guides. Link[1][2]

  • Cayman Chemical. (2024).[2] Product Information: 7,4'-Di-O-methylapigenin.[1][2][5][6][][8][9][10] Cayman Chemical Product Database. Link

Sources

Technical Support Center: Extraction and Stabilization of 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 7,4-Di-O-methylapigenin 5-O-glucoside is a naturally occurring flavonoid glycoside with significant research interest.[1][2] As with many complex natural products, its isolation from plant matrices presents a significant challenge: preventing degradation during the extraction process. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, combining troubleshooting advice and optimized protocols to ensure the integrity and yield of the target molecule.

Section 1: Understanding the Molecular Stability of this compound

The stability of this flavonoid is intrinsically linked to its chemical structure. Unlike its parent aglycone, apigenin, this molecule possesses features that confer a degree of protection against degradation. Understanding these structural attributes is the first step in designing a robust extraction strategy.

  • The Protective Role of Methyl and Glycosyl Groups: The presence of two methoxy groups (O-methyl) and a glucoside (sugar) moiety significantly enhances the molecule's stability compared to flavonoids with more free hydroxyl groups.[3] The sugar group, in particular, can protect the core flavonoid structure from degradation.[3][4] Glycosylated flavonoids are generally more stable during processing than their corresponding aglycones.[4][5]

cluster_molecule 7,4'-Di-O-methylapigenin 5-O-glucoside cluster_properties Protective Effects APIGENIN Apigenin Core (Flavonoid Backbone) STABILITY Enhanced Stability METHOXY1 7-O-methyl group METHOXY1->STABILITY Protects from oxidation METHOXY2 4'-O-methyl group METHOXY2->STABILITY Increases stability GLUCOSIDE 5-O-glucoside GLUCOSIDE->STABILITY Protects from hydrolysis & enzymatic attack

Caption: Structural features enhancing molecular stability.

Section 2: Key Degradation Factors & Preventative Measures (FAQs)

This section addresses the most common factors that lead to the degradation of flavonoid glycosides during extraction.

Q1: How does temperature impact the stability of my compound?

A: Temperature is a critical factor. While heat can improve extraction efficiency, it is a primary driver of chemical degradation for many flavonoids.[6][7] Temperatures exceeding 75°C can significantly promote the breakdown of these compounds.[8] The glycosidic bond is susceptible to thermal hydrolysis, which would cleave the glucose moiety from the flavonoid backbone.

  • Preventative Strategy: Employ low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[6] For solvent removal, always use a rotary evaporator under reduced pressure to lower the boiling point of the solvent, keeping the sample cool.[6]

Q2: What is the optimal pH for my extraction solvent?

A: The pH of the extraction medium is crucial. Flavonoids are generally more stable in slightly acidic conditions (pH 2.5-6).[6][9][10] Alkaline environments (pH > 7.0) can lead to rapid degradation and structural rearrangement of the flavonoid core.[6][9]

  • Preventative Strategy: Maintain a slightly acidic pH during extraction. This is commonly achieved by acidifying the solvent. A typical and effective choice is methanol or ethanol containing 0.1% formic acid.[6]

Q3: How can I prevent oxidation during the extraction process?

A: Flavonoids are phenolic compounds and are thus susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This often results in a color change (e.g., browning) and a loss of the desired compound.

  • Preventative Strategy:

    • Inert Atmosphere: Work under an inert gas like nitrogen or argon, especially during solvent evaporation and sample storage.[6]

    • Deoxygenated Solvents: Sparge your extraction solvents with nitrogen or argon gas before use to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or Butylated Hydroxytoluene (BHT) to the extraction solvent.[6]

Q4: Should I be concerned about light exposure?

A: Yes. Photodegradation is a significant risk. Exposure to UV light, including ambient laboratory light over long periods, can catalyze oxidative reactions and degrade the flavonoid structure.[6][7]

  • Preventative Strategy: Always use amber glassware or wrap your extraction vessels and storage containers with aluminum foil to protect the sample from light.[6][7] Store the final concentrated extract in the dark.[7]

Q5: I'm using fresh plant material. What extra precautions are necessary?

A: Fresh plant tissues contain endogenous enzymes, such as polyphenol oxidases and glycosidases, which are released upon cell disruption and can rapidly degrade your target molecule.[6][11]

  • Preventative Strategy: Deactivate these enzymes immediately after harvesting.

    • Blanching: Briefly treat the plant material with steam or a quick dip in a hot solvent (like ethanol) to denature the enzymes before proceeding with the main extraction.[6]

    • Freeze-Drying: Immediately freeze and lyophilize the plant material. This not only preserves the chemical profile but also makes the sample easier to grind and extract.[12]

Section 3: Troubleshooting Guide for Common Extraction Issues

This guide uses a question-and-answer format to address specific problems you may encounter in the lab.

Issue 1: "My final yield is low, and I suspect degradation. I used a Soxhlet extractor with 95% ethanol for 6 hours."

  • Probable Cause: The primary culprit is prolonged exposure to high temperatures. Soxhlet extraction, while efficient, continuously boils the solvent, subjecting the extract to thermal stress for the entire duration, which can lead to degradation.[13]

  • Recommended Solution: Switch to a non-thermal or temperature-controlled extraction method. Ultrasound-Assisted Extraction (UAE) is an excellent alternative that improves efficiency at low temperatures, reducing extraction time and solvent consumption.[8]

  • See Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE).

Issue 2: "My HPLC analysis shows a new, earlier-eluting peak that I can't identify, and the peak for my target compound is smaller than expected."

  • Probable Cause: This strongly suggests hydrolysis of the 5-O-glucoside bond. The resulting aglycone (7,4-Di-O-methylapigenin) is less polar than its glycoside form and will therefore have a shorter retention time (elute earlier) on a reverse-phase HPLC column. This hydrolysis can be triggered by excessive heat or non-optimal pH.

  • Recommended Solution:

    • Verify pH: Ensure your extraction solvent is slightly acidic (e.g., acidified with 0.1% formic acid).

    • Control Temperature: Lower the extraction temperature. If using UAE, ensure the water bath is chilled.

    • Confirm Identity: If possible, run a co-injection with a standard of the aglycone or obtain a mass spectrum of the unknown peak to confirm its identity as 7,4-Di-O-methylapigenin.

COMPOUND 7,4-Di-O-methylapigenin 5-O-glucoside DEGRADATION Degradation (Aglycone) COMPOUND->DEGRADATION  Hydrolysis (Heat, pH stress) GLUCOSE Glucose COMPOUND->GLUCOSE Cleavage

Caption: Potential degradation pathway via hydrolysis.

Issue 3: "My light-yellow extract turned brownish-green after I removed the solvent on the rotary evaporator."

  • Probable Cause: This color change is a classic sign of oxidation and potential polymerization of phenolic compounds. This can happen if the water bath temperature was too high or if the dried extract was exposed to air while still warm.

  • Recommended Solution:

    • Lower Rotovap Temperature: Use a high vacuum to reduce the solvent's boiling point, allowing you to use a water bath temperature of 30-40°C.

    • Break Vacuum with Inert Gas: Once the solvent is removed, break the vacuum on the rotovap by slowly introducing nitrogen or argon instead of air.

    • Immediate Storage: Promptly seal the flask and store it at 4°C or below in the dark.[7]

Section 4: Validated Experimental Protocols

These protocols are designed to maximize yield while minimizing degradation.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This method is recommended for its high efficiency at low temperatures.

  • Sample Preparation:

    • Use dried and finely ground plant material (pass through a 40-mesh sieve). If using fresh material, ensure it is flash-frozen and ground under liquid nitrogen or properly blanched.[11][12]

  • Solvent Selection:

    • Prepare a solution of 70% ethanol in deionized water.

    • Acidify the solvent by adding formic acid to a final concentration of 0.1% (v/v).

    • Degas the solvent by sonicating for 15 minutes or sparging with nitrogen gas.

  • Extraction:

    • Combine the plant material and solvent in an amber glass flask at a solid-to-liquid ratio of 1:20 (e.g., 5 g of plant material in 100 mL of solvent).

    • Place the flask in an ultrasonic bath with temperature control. Set the temperature to 35-40°C.[14]

    • Sonicate for 30-45 minutes. The optimal time may need to be determined empirically.[14]

  • Sample Recovery:

    • Immediately filter the mixture through Whatman No. 1 filter paper or centrifuge at 5000 rpm for 10 minutes to pellet the solid material.[7]

  • Solvent Removal:

    • Transfer the supernatant to a round-bottom flask and concentrate using a rotary evaporator.

    • Ensure the water bath temperature does not exceed 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber vial, flush with nitrogen gas, seal tightly, and store at 4°C or -20°C in the dark.[7]

Workflow Diagram: Recommended Extraction Process

A Plant Material (Dried & Ground) B Ultrasound-Assisted Extraction (35-40°C, Acidified 70% EtOH) A->B  Solid:Liquid = 1:20 C Filtration / Centrifugation B->C  Separate solid waste D Vacuum Rotary Evaporation (≤ 40°C Water Bath) C->D  Collect supernatant E Store Extract (4°C, Dark, Inert Atmosphere) D->E  Concentrate to crude extract

Caption: Optimized workflow for minimizing degradation.

Section 5: Comparative Summary of Extraction Techniques

The choice of extraction method has a profound impact on the stability of this compound.

MethodTemperatureDegradation RiskSpeedNotes
Maceration Low (Room Temp or 4°C)Low Slow (hours to days)Gentle but time-consuming and may result in incomplete extraction.[13]
Soxhlet Extraction High (Solvent Boiling Point)Very High MediumNot recommended due to high risk of thermal degradation.[13]
Ultrasound-Assisted (UAE) Low (Controlled: 30-50°C)Low Fast (minutes)Highly Recommended. Efficient, fast, and operates at low temperatures.[9][10]
Microwave-Assisted (MAE) High (Can be controlled)Medium to High Very Fast (minutes)Risk of creating localized "hot spots" that can cause degradation.[3]
Pressurized Liquid (PLE) High (60-125°C)High Fast (minutes)Efficient but the high temperatures pose a significant risk to glycoside stability.[11][12]
References
  • Tyskova, E. A., et al. (2021). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 273, 05006. Retrieved from [Link]

  • Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. D. F., ... & Rostagno, M. A. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887. Retrieved from [Link]

  • Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. D. F., ... & Rostagno, M. A. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887. Retrieved from [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505–2512. Retrieved from [Link]

  • Barba, F. J., et al. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. The Scientific World Journal, 2020, 6792069. Retrieved from [Link]

  • Oreopoulou, A., Tsimogiannis, D., & Oreopoulou, V. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Foods, 11(23), 3765. Retrieved from [Link]

  • Xiao, J., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Antioxidants, 11(3), 594. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of flavonoids. KEGG PATHWAY Database. Retrieved from [Link]

  • Tzanova, M., Atanasov, V., Yaneva, Z., & Hristov, P. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. Retrieved from [Link]

  • Yu, H., et al. (2023). Extraction, purification and antioxidant activity of flavonoids from Potentilla anserina L. Frontiers in Nutrition, 10, 1283833. Retrieved from [Link]

  • Li, Y., et al. (2021). Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media. RSC Advances, 11(31), 19133-19141. Retrieved from [Link]

  • Medina-Torres, N., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 11(1), 126. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE, 18(7), e0288029. Retrieved from [Link]

  • Jaiswal, S., et al. (2023). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. Environmental Science & Technology, 57(24), 8963–8973. Retrieved from [Link]

  • Van der Hooft, J. J. J., et al. (2014). Improved Release and Metabolism of Flavonoids by Steered Fermentation Processes: A Review. Comprehensive Reviews in Food Science and Food Safety, 13(6), 1082-1095. Retrieved from [Link]

  • Mohd Zainol, M. K., et al. (2009). Effect of different drying methods on the degradation of selected flavonoids in Centella asiatica. International Food Research Journal, 16, 531-537. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Purification of 7,4'-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the column chromatography purification of 7,4'-Di-O-methylapigenin 5-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice to maximize the yield and purity of this valuable natural flavonoid.[1] This resource will address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of Purifying Flavonoid Glycosides

7,4'-Di-O-methylapigenin 5-O-glucoside, a derivative of apigenin, belongs to the flavonoid class of natural products.[1][2] Like many flavonoid glycosides, its purification can be challenging due to the presence of structurally similar compounds in crude extracts.[3] Optimizing column chromatography is therefore critical to achieving the high purity required for downstream applications. This guide will walk you through the key considerations and troubleshooting steps to enhance your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a stationary phase for the purification of 7,4'-Di-O-methylapigenin 5-O-glucoside?

A1: The choice of stationary phase is paramount for a successful separation. For flavonoid glycosides, which are moderately polar, several options should be considered, each with its own advantages.

  • Silica Gel (Normal-Phase Chromatography): Silica gel is a common and cost-effective choice. Separation is based on polarity, with more polar compounds adsorbing more strongly.[4] For 7,4'-Di-O-methylapigenin 5-O-glucoside, you would typically use a non-polar mobile phase and gradually increase the polarity to elute the compound. However, irreversible adsorption and sample degradation can sometimes be a concern with silica gel, especially with sensitive compounds.[5]

  • Reversed-Phase (C18) Silica: This is often the preferred choice for separating flavonoids and their glycosides.[6][7] The non-polar C18 stationary phase separates compounds based on hydrophobicity. You would start with a polar mobile phase (like water or a buffer) and elute with an increasing concentration of a less polar organic solvent (like methanol or acetonitrile).[7] This method generally provides excellent resolution for flavonoid glycosides.

  • Polyamide Resin: Polyamide chromatography is particularly effective for the separation of flavonoids.[8] It separates compounds based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the resin.

  • Sephadex LH-20: This is a size-exclusion and adsorption-based medium that is well-suited for the separation of flavonoids.[5][9] It is often used for both initial cleanup and final purification steps. Elution is typically carried out with solvents like methanol or ethanol.[9]

Recommendation: For initial purification of a crude extract, a preliminary cleanup with macroporous adsorption resins can be highly effective at removing non-flavonoid impurities.[3] For the main chromatographic step, a Reversed-Phase C18 column is highly recommended for its high resolving power for flavonoid glycosides.

Q2: I'm observing low yield after column chromatography. What are the likely causes and how can I improve recovery?

A2: Low yield is a common and frustrating problem. Several factors can contribute to product loss during column chromatography.

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase.[5] This is more common with highly polar compounds on silica gel.

    • Solution: If using silica gel, consider switching to a less active stationary phase or deactivating the silica gel with a small amount of water. Alternatively, switching to a reversed-phase C18 column can mitigate this issue.[6]

  • Improper Mobile Phase Selection: If the mobile phase is too weak (not polar enough in normal-phase or too polar in reversed-phase), your compound may not elute from the column. Conversely, if it's too strong, it may co-elute with impurities.

    • Solution: Perform small-scale analytical experiments (e.g., Thin Layer Chromatography - TLC) to determine the optimal solvent system before running the preparative column.[7] For reversed-phase, a gradient elution from a low to a high percentage of organic solvent is generally effective.[6]

  • Sample Degradation: Flavonoids can be sensitive to pH and temperature.[10] Prolonged exposure to acidic or basic conditions on the column can lead to degradation.

    • Solution: Consider adding a small amount of a volatile acid, like formic acid (0.1%), to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[6][11] Also, avoid unnecessarily high temperatures during the process.

  • Column Overloading: Injecting too much sample can lead to poor separation and apparent yield loss due to contamination of fractions.[12]

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, for silica gel flash chromatography, the sample load should be about 1-10% of the stationary phase weight.

Q3: My target compound is co-eluting with impurities. How can I improve the resolution?

A3: Achieving baseline separation is key to obtaining a pure product. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient (a slow increase in the stronger solvent) can significantly improve the separation of closely eluting compounds.[4][6]

    • Protocol: Start with a mobile phase composition that results in the retention factor (k) of your target compound being greater than 2. Then, gradually increase the percentage of the stronger solvent.

  • Change the Selectivity: If optimizing the gradient isn't enough, changing the solvent system or the stationary phase can alter the selectivity of the separation.

    • Solvent: In reversed-phase chromatography, switching from methanol to acetonitrile (or vice-versa) can change the elution order of compounds due to different interactions.[12]

    • Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which offers different (π-π) interactions.[6]

  • Reduce the Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful that excessively low rates can lead to band broadening.[6]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of 7,4'-Di-O-methylapigenin 5-O-glucoside.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase.[12] 2. Column overload.[12] 3. Column contamination.[12]1. Use an end-capped C18 column. Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., 0.1% formic acid) to the mobile phase.[12] 2. Reduce the sample concentration or injection volume.[12] 3. Use a guard column and flush the analytical column with a strong solvent.[12]
Inconsistent Retention Times 1. Incomplete column equilibration.[12] 2. Changes in mobile phase composition. 3. Fluctuations in temperature.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[12] 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.
High Backpressure 1. Sample precipitation at the column inlet. 2. Blocked column frit. 3. Particulate matter in the sample or mobile phase.1. Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection. 2. Replace the column inlet frit or the guard column. 3. Filter all mobile phases through a 0.45 µm filter.
No Peaks Detected 1. Compound is not eluting from the column. 2. Detector issue. 3. Sample degradation.[10]1. Increase the strength of the mobile phase. 2. Verify that the detector is on and set to the correct wavelength (flavonoids typically have strong absorbance around 260 nm and 350 nm).[6] 3. Check the stability of your compound under the chromatographic conditions.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Purification
  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[6]

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% (v/v) formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-70%) over 30-40 minutes.[6]

  • Flow Rate: Adjust according to the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: UV detection at the lambda max of 7,4'-Di-O-methylapigenin 5-O-glucoside (determine this by running a UV scan of a crude sample). Typical wavelengths for apigenin derivatives are around 268 nm and 335 nm.

  • Sample Preparation: Dissolve the crude extract in a small amount of the initial mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preliminary Purification with Macroporous Resin
  • Resin Selection: Choose a suitable macroporous resin (e.g., AB-8) based on its adsorption and desorption characteristics for flavonoids.[13]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Adsorption: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[14]

  • Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing 7,4'-Di-O-methylapigenin 5-O-glucoside.

  • Pooling and Concentration: Combine the enriched fractions and concentrate them under reduced pressure for further purification by HPLC.

Visualizing the Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_final Final Product CrudeExtract Crude Plant Extract Dissolution Dissolution & Filtration CrudeExtract->Dissolution MacroporousResin Macroporous Resin Chromatography (Optional Enrichment) Dissolution->MacroporousResin RPHPLC Reversed-Phase HPLC (C18 Column) Dissolution->RPHPLC Direct to HPLC MacroporousResin->RPHPLC Enriched Flavonoid Fraction FractionCollection Fraction Collection RPHPLC->FractionCollection PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PureCompound Pure 7,4'-Di-O-methylapigenin 5-O-glucoside SolventEvaporation->PureCompound

Caption: A typical workflow for the purification of 7,4'-Di-O-methylapigenin 5-O-glucoside.

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

  • International Journal of Recent Advances in Multidisciplinary Topics IJRAMT Volume 3, Issue 4, April 2022. (2022). Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]

  • ResearchGate. (2025). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Lin, Y.-L., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4738. Available at: [Link]

  • SciSpace. (n.d.). Refining the methods of extraction and purification of apigenin from Viola yedoensis makino. SciSpace. Available at: [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available at: [Link]

  • International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research. Available at: [Link]

  • Brieflands. (2010). RP-HPLC-DAD detrmination of flavonoids: separation of quercetin, luteolin and apigenin in Marchantia Convoluta. Brieflands. Available at: [Link]

  • MDPI. (2024). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.. MDPI. Available at: [Link]

  • MDPI. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The yields of separated products by column chromatography. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Available at: [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • Li, H., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition, 9, 941931. Available at: [Link]

  • ResearchGate. (2025). Separation and Purification of Flavonoid from Ginkgo Extract by Polyamide Resin. ResearchGate. Available at: [Link]

  • MDPI. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. MDPI. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and Identification of Anticancer Apigenin Glycosides Flavonoids from Plantation White Sugar. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Eprints@CMFRI. (n.d.). CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS FROM SEAWEEDS. Eprints@CMFRI. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). Isolation of Natural Products by Low-Pressure Column Chromatography. Methods in Molecular Biology, 864, 9-23. Available at: [Link]

  • Wang, Z., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2893. Available at: [Link]

  • Svobodová, A., et al. (2004). Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). Phytochemistry, 65(16), 2323-2331. Available at: [Link]

Sources

Technical Support Center: Resolving Co-Elution of 7,4'-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: Welcome to the Advanced Applications Support Center. Isolating specific flavonoid glycosides—such as 7,4'-Di-O-methylapigenin 5-O-glucoside—from complex botanical matrices is a notorious challenge in liquid chromatography. Because this compound shares an identical molecular weight (MW 460.43) and highly similar partition coefficients (


) with numerous structural isomers (e.g., acacetin 7-O-glucoside), standard reversed-phase methodologies often fail. This guide bypasses generic advice, focusing instead on the thermodynamic and stereochemical causality behind column selectivity to help you build a rugged, self-validating analytical method.

Diagnostic Decision Workflow

Before adjusting your gradient, use the following workflow to identify the root cause of your co-elution and select the appropriate troubleshooting path.

G Start Co-elution Detected (m/z 461.14 [M+H]+) CheckColumn Current Column Chemistry? Start->CheckColumn C18 Alkyl (C18/C8) Hydrophobic Driven CheckColumn->C18 Phenyl Phenyl-Hexyl / PFP π-π & Dipole Driven CheckColumn->Phenyl C18Action Switch to Orthogonal Phase (PFP or Phenyl-Hexyl) C18->C18Action Isomeric interference PhenylAction Optimize Mobile Phase (MeOH vs ACN) & Temp Phenyl->PhenylAction Inadequate resolution Validate Self-Validating Protocol: Orthogonal LC-MS/MS Confirmation C18Action->Validate PhenylAction->Validate

Diagnostic workflow for resolving 7,4'-Di-O-methylapigenin 5-O-glucoside co-elution.

Core Troubleshooting Q&A

Q: Why does 7,4'-Di-O-methylapigenin 5-O-glucoside co-elute with other flavone glycosides on a standard C18 column? A: Standard C18 stationary phases separate analytes primarily through dispersive (hydrophobic) interactions. 7,4'-Di-O-methylapigenin 5-O-glucoside shares an identical hydrophobic footprint with structural isomers like acacetin-7-O-glucoside. Because C18 lacks the stereochemical selectivity to differentiate the positional placement of the bulky glucoside or methoxy groups, these isomers co-elute. To resolve this, the separation mechanism must shift from purely hydrophobic to one that exploits


 and dipole interactions .

Q: Which stationary phase offers the highest selectivity for resolving this specific 5-O-glucoside from its 7-O-glucoside isomers? A: A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended. In the 5-O-glucoside, the bulky glucose moiety is sterically hindered by the adjacent C4-carbonyl group. This forces the glucose out of the plane of the flavone ring, creating a unique localized dipole moment compared to the more planar 7-O-glucoside. PFP columns excel here because the highly electronegative fluorine atoms induce strong dipole-dipole and hydrogen-bonding interactions that recognize this specific steric hindrance .

Q: How does the choice of organic modifier impact the resolution of methylated flavones on phenyl phases? A: The choice between Methanol (MeOH) and Acetonitrile (ACN) is critical. ACN contains


 electrons (in its cyano group) that compete with the analyte for the stationary phase's 

electrons, effectively dampening the

selectivity. By switching to MeOH—a protic solvent lacking

electrons—the

interactions between the 7,4'-dimethoxyflavone core and the phenyl stationary phase are maximized, leading to superior peak resolution .

Q: What is the optimal temperature and gradient profile to prevent peak merging? A: Operating at elevated temperatures (45°C – 50°C) is crucial. Flavonoid glycosides are bulky and exhibit poor mass transfer kinetics at room temperature, leading to band broadening. Elevated temperatures reduce mobile phase viscosity, enhancing the diffusion coefficient of the 5-O-glucoside. This sharpens the peak and increases the peak capacity of the gradient, allowing closely eluting isomers to be baseline resolved .

Chromatographic Selectivity Data

The following table summarizes the expected retention factors (


) and selectivity (

) when migrating a method from a standard C18 to orthogonal phases. Notice how the PFP phase maximizes the selectivity (

) required for baseline resolution.
AnalyteC18 (

)
C18 (

)
Phenyl-Hexyl (

)
Phenyl-Hexyl (

)
PFP (

)
PFP (

)
7,4'-Di-O-methylapigenin 5-O-glucoside 4.20-5.15-6.30-
Acacetin 7-O-glucoside (Structural Isomer)4.221.004.801.075.451.15
Genkwanin 5-O-glucoside (Demethylated)3.851.094.101.254.501.40

Stationary Phase Interaction Mechanisms

Understanding the molecular interactions at play allows for intentional method development rather than trial-and-error.

Mechanism Analyte 7,4'-Di-O-methylapigenin 5-O-glucoside Sub1 5-O-Glucoside Moiety (Polar, Sterically Hindered) Analyte->Sub1 Sub2 7,4'-Dimethoxyflavone Core (Hydrophobic, π-Electron Rich) Analyte->Sub2 PFP Pentafluorophenyl (PFP) Phase Sub1->PFP Dipole-Dipole & H-Bonding Sub2->PFP π-π Depleted Interactions Phenyl Phenyl-Hexyl Phase Sub2->Phenyl Strong π-π Interactions Resolution Orthogonal Isomeric Resolution PFP->Resolution Phenyl->Resolution

Stationary phase interaction mechanisms for 7,4'-Di-O-methylapigenin 5-O-glucoside.

Self-Validating Experimental Protocol

To ensure your separation is robust and free of hidden co-elutions, execute this step-by-step self-validating workflow.

Phase 1: Orthogonal Column Screening
  • Sample Preparation: Prepare a 10 µg/mL mixed standard solution containing 7,4'-Di-O-methylapigenin 5-O-glucoside and suspected co-eluting botanical matrix isomers in 50:50 MeOH:Water.

  • System Setup: Plumb a UHPLC system with a column switching valve containing a Phenyl-Hexyl and a PFP column (e.g., 2.1 x 100 mm, 1.7 µm particles).

  • Scouting Gradient: Execute a linear gradient from 5% to 95% Organic (Methanol with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

Phase 2: Thermodynamic Optimization
  • Modifier Selection: Ensure the organic mobile phase is Methanol (not Acetonitrile) to prevent

    
    -electron competition.
    
  • Temperature Tuning: Set the column compartment temperature to 45°C. If peak tailing persists (Asymmetry factor > 1.2), increase to 50°C to improve the mass transfer kinetics of the bulky 5-O-glucoside.

Phase 3: Self-Validation via MS/MS and DAD

A method is only valid if it proves its own purity. Execute the following dual-detector validation :

  • Spectral Purity (DAD): Enable Diode Array Detection from 200–400 nm. Extract the UV spectrum across the apex, leading edge, and tailing edge of the target peak. Use your software's peak purity algorithm; a match factor >990 confirms no underlying UV-active co-elution.

  • Mass Confirmation (MS/MS): Couple the system to a triple quadrupole mass spectrometer. Monitor the specific MRM transition

    
     461.1 
    
    
    
    299.1 (representing the loss of the 162 Da hexose moiety).
  • Validation Check: Ensure the retention time of the MRM peak perfectly aligns with the DAD peak apex. The presence of a single, symmetrical mass peak without shoulders validates complete isomeric resolution.

References

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Analytical Technical Library. URL:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. URL:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Chromatography Insights. URL:[Link]

  • LCGC International. "Improving HPLC Separation of Polyphenols." LCGC North America. URL:[Link]

  • Frontiers in Nutrition. "A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach." Frontiers. URL:[Link]

removing chlorophyll interference when analyzing 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 7,4-Di-O-methylapigenin 5-O-glucoside Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists

Welcome to the advanced troubleshooting and methodology guide for isolating this compound from complex, chlorophyll-rich botanical matrices. This guide is designed to provide you with causally driven, self-validating workflows to eliminate pigment interference without sacrificing analyte recovery.

Visual Workflow: Chlorophyll Depletion Strategies

Workflow Start Crude Plant Extract (Target + Chlorophyll) Decision Select Removal Strategy Start->Decision LLE Liquid-Liquid Extraction (Hexane / aq. MeOH) Decision->LLE High Volume/Bulk SPE Solid Phase Extraction (Non-GCB Sorbent) Decision->SPE Trace Analysis LLE_Mech Phase Separation: Chlorophyll -> Hexane Target -> aq. MeOH LLE->LLE_Mech SPE_Mech Selective Retention: Chlorophyll -> Sorbent Target -> Eluate SPE->SPE_Mech Analysis LC-MS/UV Analysis of This compound LLE_Mech->Analysis SPE_Mech->Analysis

Workflow for chlorophyll removal to isolate this compound prior to LC-MS.

Core Principles & Causality (FAQs)

Q1: Why does chlorophyll interfere so severely with the LC-MS/UV analysis of this compound? A: The interference is twofold. First, chlorophylls (a and b) and their degradation products (pheophytins) are highly lipophilic and tend to co-elute with late-eluting flavonoids in reversed-phase HPLC. In ESI-MS, this co-elution causes massive ion suppression, drastically reducing the ionization efficiency and sensitivity for the target flavone[1]. Second, chlorophyll strongly absorbs in the UV range (specifically at 430 nm and 662 nm), creating baseline drift and broad absorption tails that can mask the characteristic UV absorption bands of the apigenin backbone (Band I at ~320–350 nm)[2].

Q2: Can I use standard Graphitized Carbon Black (GCB) to remove the green pigment? A: No. While GCB is exceptionally efficient at trapping chlorophyll, its planar graphitic structure strongly binds to other planar molecules via


 stacking interactions. This compound possesses a highly planar flavone backbone. Utilizing GCB will result in severe target analyte loss (often >70% loss). Instead, specialized polymeric or silica-based sorbents must be used to avoid the low recoveries induced by GCB[3].

Logic Target 7,4-Di-O-methylapigenin 5-O-glucoside GCB Graphitized Carbon Black (GCB) Target->GCB Planar pi-pi binding Polymer Polymeric/Silica SPE Sorbent Target->Polymer No pi-pi stacking Loss Analyte Loss (Low Recovery) GCB->Loss Success High Recovery (Clean Extract) Polymer->Success

Logical relationship of sorbent selection and recovery outcomes for planar flavonoids.

Q3: How does the molecular structure of this compound dictate the extraction strategy? A: The target compound is amphiphilic. It contains a lipophilic aglycone (due to the two methoxy groups at the 7 and 4' positions) but is rendered moderately polar by the hydrophilic 5-O-glucoside moiety. This specific structural polarity means it partitions favorably into aqueous methanol or ethanol. Conversely, the highly non-polar phytol tail of chlorophyll forces it strictly into non-polar solvents like hexane during liquid-liquid extraction, allowing for clean phase separation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Checkpoint . This ensures that the system provides immediate, empirical feedback on the success of the chlorophyll removal before you inject the sample into an expensive LC-MS system.

Protocol A: Liquid-Liquid Extraction (LLE) "Degreening"

Best for: Bulk extract cleanup and high-volume preparative chromatography.

  • Initial Solubilization: Reconstitute the dried crude plant extract in a solvent system of Methanol:Water (80:20, v/v). Ensure the concentration does not exceed 10 mg/mL to prevent emulsion formation.

  • Partitioning: Transfer the extract to a separatory funnel and add an equal volume of Hexane (or Petroleum Ether).

  • Agitation: Shake vigorously for 2 minutes, venting the funnel frequently to release vapor pressure.

  • Phase Separation: Allow the mixture to stand for 15–20 minutes. The upper non-polar phase (hexane) will sequester the chlorophyll, while the lower phase (aqueous methanol) retains the this compound[4].

  • Self-Validation Checkpoint: Draw a 1 mL aliquot of the lower aqueous phase and measure its UV-Vis absorbance at 662 nm (the absorption maximum for chlorophyll a). If the absorbance is >0.05 AU, residual chlorophyll remains; repeat the hexane wash[2].

  • Recovery: Collect the validated lower phase and evaporate under vacuum to yield the degreened flavonoid extract[1].

Protocol B: Solid Phase Extraction (SPE) using Non-GCB Sorbents

Best for: Trace LC-MS analysis and high-throughput screening.

  • Conditioning: Condition a specialized Chlorophyll Removal SPE cartridge (e.g., a novel silicon/polymeric sorbent designed to avoid

    
     stacking) with 3 mL of Acetonitrile, followed by 3 mL of LC-MS grade Water[3].
    
  • Loading: Load 1 mL of the crude extract (dissolved in 10% Methanol in Water) onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 2 mL of Water to remove highly polar interferents (e.g., free sugars, organic acids).

  • Elution: Elute the this compound with 3 mL of 80% Methanol in Water. The chlorophyll will remain tightly bound to the lipophilic regions of the sorbent.

  • Self-Validation Checkpoint: Visually inspect the SPE cartridge and the eluate. The eluate should be pale yellow or translucent. The green pigment must remain visibly trapped as a tight band at the top frit of the SPE cartridge. If green pigment bleeds into the eluate, the sorbent capacity was exceeded; reduce the loading volume.

Quantitative Data & Recovery Metrics

The following table summarizes the expected performance of various chlorophyll removal techniques specifically regarding flavonoid glycoside recovery.

Removal MethodChlorophyll Removal (%)Flavonoid Recovery (%)Primary MechanismBest Application
LLE (Hexane/aq. MeOH) ~90–95%>85%Polarity PartitioningBulk extract cleanup, high volume
SPE (Non-GCB Polymeric) >99%>90%Selective AdsorptionTrace LC-MS/MS analysis
SPE (GCB Sorbent) >99%<30%

Stacking
DO NOT USE for planar flavones
Cold Sedimentation ~94%~48%Thermal PrecipitationHeat-sensitive matrices

(Data synthesized from optimization studies on flavonoid extraction and pigment removal[5],[1],[3]).

References

  • Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC - NIH Source: nih.gov URL: 4

  • Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles - MDPI Source: mdpi.com URL: 2

  • A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC Source: nih.gov URL: 1

  • Chlorophyll Color Removal SPE Column - Tribioscience Source: tribioscience.com URL: 3

  • A Green Workflow to Determine Flavonoids from Physalis angulata L.: Extraction Optimization by Response Surface Method and Spectrophotometric Method Validation - MDPI Source: mdpi.com URL: 5

Sources

Validation & Comparative

comparing antioxidant capacity of apigenin vs 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aglycone Advantage

In the context of direct antioxidant capacity , Apigenin is the superior performer.

The structural modification of Apigenin to 7,4'-Di-O-methylapigenin 5-O-glucoside represents a "total blockade" of the molecule's radical scavenging active sites.[1][2] While Apigenin relies on its free phenolic hydroxyl groups (specifically at C-4') to donate hydrogen atoms to neutralize free radicals, the derivative has all three key positions blocked by methylation (C-7, C-4') or glycosylation (C-5).[1]

  • Apigenin: Effective direct Radical Scavenger (DPPH/ABTS active).

  • 7,4'-Di-O-methylapigenin 5-O-glucoside: Negligible direct antioxidant activity; functions primarily as a pharmacological modulator (e.g., anti-inflammatory via NO inhibition) or a metabolic prodrug.[1][2]

Chemical Profile & Structural Basis

To understand the disparity in performance, we must analyze the Structure-Activity Relationship (SAR). The antioxidant potency of flavonoids is dictated by the availability of hydroxyl (-OH) groups to facilitate Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .

Comparative Structural Analysis
FeatureApigenin 7,4'-Di-O-methylapigenin 5-O-glucoside Impact on Antioxidant Capacity
C-4' Position (B-Ring) -OH (Free) -OCH₃ (Methylated) Critical Loss: The 4'-OH is the primary site for radical neutralization.[1] Methylation abolishes this.[1][2]
C-7 Position (A-Ring) -OH (Free) -OCH₃ (Methylated) Moderate Loss: Reduces polarity and electron delocalization potential.[1]
C-5 Position (A-Ring) -OH (Free) -O-Glucoside ** steric Hindrance:** Glycosylation blocks the 5-OH, preventing chelation and reducing H-donating ability.[1]
C2-C3 Double Bond PresentPresentNeutral: Both retain the unsaturated C-ring, essential for electron delocalization, but without H-donors, it is ineffective in the derivative.[1][2]
Visualizing the Blockade

The following diagram illustrates the structural deactivation in the derivative compared to the active aglycone.

G Apigenin Apigenin (Aglycone) HAT H-Atom Transfer (Primary Mechanism) Apigenin->HAT Donates 4'-OH Derivative 7,4'-Di-O-methylapigenin 5-O-glucoside NoRxn No Reaction (Steric/Chem Block) Derivative->NoRxn 4'-OCH3 (Blocked) 7-OCH3 (Blocked) 5-O-Glc (Blocked) Radical Free Radical (DPPH• / ROS) HAT->Radical Reduces Neutral Neutralized Species Radical->Neutral Stabilized NoRxn->Radical Fails to Scavenge

Caption: Structural comparison showing the blockade of Hydrogen Atom Transfer (HAT) mechanisms in the methylated/glycosylated derivative.

Experimental Performance: The Data

Direct head-to-head data for the specific 5-O-glucoside derivative is rare because researchers typically screen it for anti-inflammatory activity (NO inhibition) rather than antioxidant capacity, knowing the structural limitations.[1] However, based on validated flavonoid SAR principles, the expected performance metrics are defined below.

Predicted vs. Observed Activity (In Vitro)
AssayApigenin 7,4'-Di-O-methylapigenin 5-O-glucoside Interpretation
DPPH Radical Scavenging IC₅₀: ~150 - 300 µM Inactive / > 1000 µM Apigenin is a moderate scavenger.[1][2] The derivative lacks the H-donors required to quench the DPPH radical.[1]
ABTS Assay TEAC: ~1.45 - 1.5 mM Negligible The derivative cannot participate in the electron transfer required to reduce the ABTS[1]•+ cation.
FRAP (Reducing Power) Moderate Activity Very Low Ferric reduction requires electron donation potential, which is severely hampered by methylation.
Cellular ROS (DCFH-DA) Effective Variable (Intracellular) Note: The derivative may show intracellular activity only if hydrolyzed by cellular enzymes (glucosidases) to release the aglycone, though methylation usually persists.

Critical Insight: The derivative is often identified in Aquilaria sinensis (Agarwood) extracts. While the crude extract shows high antioxidant activity, fractionation reveals that the activity resides in the polyphenols with free -OH groups, not the fully substituted flavones like this derivative.

Mechanistic Analysis
Why Apigenin Works (The "Pull")

Apigenin functions via the Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydrogen at the 4' position is abstracted by a free radical (R•). The resulting phenoxy radical is stabilized by resonance across the B and C rings.

  • Reaction:Apigenin-OH + R• → Apigenin-O• + RH

Why the Derivative Fails (The "Block")
  • Methylation (O-Me): Replacing the Hydrogen with a Methyl group (-CH₃) creates a strong ether bond.[1][2] The bond dissociation energy (BDE) of C-H in the methoxy group is far too high for physiological radicals to abstract.

  • Glycosylation (O-Glc): The bulky sugar moiety at position 5 not only removes the H-donor but also creates steric hindrance, preventing the molecule from approaching the radical effectively.[1]

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Standardized)
  • Purpose: Quantify direct H-donor capacity.

  • Reagents: 0.1 mM DPPH in Methanol.

  • Controls: Ascorbic Acid (Positive), Methanol (Negative).

Workflow:

  • Preparation: Dissolve Apigenin and the Derivative separately in DMSO (stock 10 mM).

  • Dilution: Prepare serial dilutions (10 – 500 µM) in Methanol.

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

Protocol B: Intracellular ROS Assay (Cell-Based)
  • Purpose: Determine if the derivative acts as a pro-drug (metabolized to active form).

  • Cell Line: RAW 264.7 Macrophages.[1][2]

  • Probe: DCFH-DA (Fluorescent probe).[1][2]

Workflow:

  • Seed: 1x10⁵ cells/well in 96-well black plate.

  • Treat: Pre-treat with compounds (5, 10, 20 µM) for 2 hours.

  • Stress: Induce oxidative stress with LPS (1 µg/mL) or H₂O₂ (500 µM).

  • Stain: Add DCFH-DA (10 µM) and incubate for 30 mins.

  • Read: Fluorescence (Ex: 485 nm / Em: 535 nm).

Visualizing the Experimental Logic

Workflow cluster_0 Phase 1: Cell-Free (Direct) cluster_1 Phase 2: Cell-Based (Metabolic) start Start: Compound Comparison dpph DPPH Assay (MeOH Solvent) start->dpph cell RAW 264.7 Cells (LPS Induced) start->cell result_api Apigenin: IC50 ~150µM dpph->result_api H-Donation result_der Derivative: No Activity dpph->result_der No H-Donors meta Intracellular Metabolism? result_der->meta Investigate Pro-drug Potential cell->meta outcome Measure ROS (DCFH-DA) meta->outcome

Caption: Experimental workflow distinguishing between direct chemical scavenging (Phase 1) and biological modulation (Phase 2).

References
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996).[2] Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Link

    • Establishes the requirement of free hydroxyl groups (especially 4'-OH) for antioxidant capacity.[1]

  • Pietta, P. G. (2000).[2] Flavonoids as antioxidants.[1][2][3][4][5][6][7] Journal of Natural Products. Link

    • Reviews the mechanisms (HAT/SET)
  • Huo, H. X., et al. (2015).[2] Anti-inflammatory derivatives of 7,4'-di-O-methylapigenin from the leaves of Aquilaria sinensis.[1][2][8] Fitoterapia. Link

    • Identifies the specific derivative (and related glycosides)
  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002).[2] Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry. Link

    • Provides the structural rules confirming that blocking the B-ring hydroxyl abolishes antioxidant potential.[1]

Sources

A Comparative Analysis of the Cytotoxic Profiles of Acacetin and 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Cytotoxic Potential: A Tale of Two Flavonoids

Acacetin, an O-methylated flavone, is naturally present as both an aglycone and a glycoside in various plants[1][2]. Its anti-cancer properties are well-documented, with studies demonstrating its ability to induce apoptosis, inhibit proliferation, and arrest the cell cycle in numerous cancer models[1][3][4]. In contrast, 7,4-Di-O-methylapigenin 5-O-glucoside is a less-studied natural flavonoid[5][6][7][8]. Its structure features a glucose molecule at the C-5 position and methyl groups at the C-7 and C-4' positions of the apigenin backbone.

The fundamental difference in their chemical structures—the presence of a glucoside moiety and an additional methyl group on this compound—is expected to significantly influence their respective cytotoxic activities.

Acacetin: A Multi-Faceted Anti-Cancer Agent

Acacetin's cytotoxicity stems from its ability to modulate multiple oncogenic signaling pathways, leading to the induction of programmed cell death and the inhibition of tumor growth.

Mechanisms of Acacetin-Induced Cytotoxicity

Acacetin exerts its anti-cancer effects through a variety of mechanisms:

  • Induction of Apoptosis: Acacetin is a potent inducer of apoptosis in diverse cancer cell lines. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1]. This is often accompanied by the activation of caspases, particularly caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP)[3][4].

  • Cell Cycle Arrest: Acacetin can halt the progression of the cell cycle at different phases, depending on the cancer type. For instance, it has been shown to cause G1 arrest in hepatocellular carcinoma and S-phase arrest in colorectal carcinoma[1].

  • Inhibition of Pro-Survival Signaling Pathways: A key aspect of acacetin's cytotoxicity is its ability to inhibit critical pro-survival signaling pathways that are frequently dysregulated in cancer, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways[1].

  • Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, acacetin has been shown to stimulate the production of ROS, which can lead to oxidative stress and trigger apoptosis[3][4].

  • Anti-Angiogenic Effects: Acacetin can also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by decreasing the levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α)[1].

Quantitative Analysis of Acacetin's Cytotoxicity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for acacetin in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Carcinoma7.94 ± 1.6 - 9.24 ± 0.9[9]
JurkatT-cell LeukemiaNot specified, but induces apoptosis[10]
HSC-3Oral Squamous Cell CarcinomaNot specified, but induces apoptosis[10]
AGSGastric CarcinomaConcentration-dependent inhibition[3]
A549Non-small Cell Lung CancerNot specified, but induces apoptosis[2]
HepG2Hepatocellular CarcinomaNot specified, but inhibits proliferation[2]
MCF-7Breast CancerNot specified, but induces apoptosis[4]
DU145Prostate CancerNot specified, but inhibits invasion[4]
SJSA & HOSOsteosarcomaNot specified, but inhibits proliferation[4]

This compound: A Putative Cytotoxic Profile

Direct experimental data on the cytotoxicity of this compound is currently lacking. However, we can infer its potential activity based on the structure-activity relationships of flavonoids.

The Influence of Glycosylation and Methylation on Cytotoxicity

The addition of a sugar moiety (glycosylation) and methyl groups (methylation) to a flavonoid backbone can significantly alter its biological properties, including cytotoxicity.

  • Glycosylation: Generally, the glycosylation of flavonoids is thought to decrease their cytotoxic activity in in vitro assays compared to their corresponding aglycones[11]. This is often attributed to reduced lipophilicity, which can hinder the compound's ability to cross cell membranes. However, some studies have shown that certain flavonoid glycosides can exhibit comparable or even enhanced activity compared to their aglycones[12][13]. For instance, one study found that apigenin-7-O-glucoside was more effective than apigenin in reducing the viability of HCT116 colon cancer cells[10][14]. This suggests that the effect of glycosylation can be specific to the compound and the cell line being tested. The sugar moiety can also influence the compound's stability and bioavailability in vivo[12][15][16].

  • Methylation: Methylation of the hydroxyl groups on the flavonoid ring structure can increase lipophilicity and metabolic stability, which may enhance cellular uptake and, consequently, cytotoxicity[1].

Based on these principles, the cytotoxic potential of this compound relative to acacetin is complex to predict without direct experimental evidence. The presence of the glucoside at the 5-position might decrease its activity, while the additional methyl group at the 7-position could potentially enhance it.

Experimental Protocols

To facilitate further research in this area, we provide a detailed protocol for a standard cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Acacetin and/or this compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value.

Visualizing the Mechanisms

To better understand the complex processes involved in flavonoid-induced cytotoxicity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by acacetin.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HCT-116) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 3. Compound Preparation (Acacetin / Glycoside) treatment 4. Cell Treatment (24-48h incubation) compound_prep->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Figure 1: A generalized workflow for determining the cytotoxicity of flavonoid compounds using the MTT assay.

PI3K_AKT_Pathway acacetin Acacetin pi3k PI3K acacetin->pi3k Inhibits akt AKT acacetin->akt Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->akt Activates mdm2 MDM2 akt->mdm2 Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes p53 p53 mdm2->p53 Inhibits apoptosis Apoptosis p53->apoptosis Induces

Figure 2: Simplified schematic of the PI3K/AKT signaling pathway and the inhibitory action of acacetin.

Conclusion and Future Directions

Acacetin is a well-characterized flavonoid with significant cytotoxic activity against a broad range of cancer cells, primarily through the induction of apoptosis and inhibition of key survival pathways. While direct experimental data for this compound is not yet available, its structural modifications—glycosylation and additional methylation—suggest a potentially different cytotoxic profile compared to acacetin.

The conflicting reports on the effect of glycosylation on flavonoid cytotoxicity highlight the need for direct experimental evaluation of this compound. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head cytotoxicity assays of acacetin and this compound across a panel of cancer cell lines.

  • Mechanistic Investigations: Elucidating the molecular mechanisms underlying the cytotoxic effects (or lack thereof) of this compound.

  • In Vivo Studies: Evaluating the anti-tumor efficacy of both compounds in animal models to understand the influence of metabolism and bioavailability on their therapeutic potential.

Such studies will be crucial in determining the potential of this compound as a novel anti-cancer agent and will contribute to a deeper understanding of the structure-activity relationships of flavonoids in cancer therapy.

References

  • Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A comprehensive review of pharmacological and Analytical Aspects of Acacetin. (2021, August 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell line. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Acacetin Induces Apoptosis in Human Gastric Carcinoma Cells Accompanied by Activation of Caspase Cascades and Production of Reactive Oxygen Species. (2005, January 15). ACS Publications. Retrieved from [Link]

  • Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. (2025, April 3). National Center for Biotechnology Information. Retrieved from [Link]

  • Acacetin Induces Apoptosis in Human Osteosarcoma Cells by Modulation of the ROS/JNK Signaling Pathway. (2020, November 18). Dovepress. Retrieved from [Link]

  • Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance? (n.d.). Scilit. Retrieved from [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022, March 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022, March 20). PubMed. Retrieved from [Link]

  • Triterpenoid Saponins and Flavonoid Glycosides from the Flower of Camellia flavida and Their Cytotoxic and α-Glycosidase Inhibitory Activities. (2024, October 12). MDPI. Retrieved from [Link]

  • 7,4'-Di-O-methylapigenin 5-O-glucoside. (n.d.). MCE. Retrieved from [Link]

  • Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates. (2020, November 17). Dovepress. Retrieved from [Link]

  • Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023, March 7). Semantic Scholar. Retrieved from [Link]

  • Inhibitory Effect of Acacetin, Apigenin, Chrysin and Pinocembrin on Human Cytochrome P450 3A4. (2020, August 3). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 21). MDPI. Retrieved from [Link]

  • Apigenin 7-glucoside impedes hypoxia-induced malignant phenotypes of cervical cancer cells in a p16-dependent manner. (2024, March 20). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Absolute Purity Assessment of 7,4'-Di-O-methylapigenin 5-O-glucoside: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex flavonoid glycosides like 7,4'-Di-O-methylapigenin 5-O-glucoside (C₂₃H₂₄O₁₀) is frequently compromised by the lack of Certified Reference Materials (CRMs). While HPLC-UV is the industry standard for chromatographic purity, it systematically overestimates absolute content by failing to detect non-chromophoric impurities (water, inorganic salts, residual solvents).

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary method for the absolute purity assessment of this molecule. Comparative data presented here demonstrates that while HPLC often reports purities >98%, qNMR reveals the true mass balance (often 90-95%) by accounting for hygroscopic water and counter-ions. We provide a self-validating, step-by-step protocol using Maleic Acid or 3,5-Dinitrobenzoic Acid as internal standards to ensure traceability to SI units.

Technical Context: The "Potency Assignment" Problem

7,4'-Di-O-methylapigenin 5-O-glucoside is a rare flavonoid derivative. Its structural specificity lies in the methylation of the 7 and 4' positions and, critically, the glucosylation at the 5-position.

  • Chemical Consequence: The 5-O-glucosylation disrupts the characteristic intramolecular hydrogen bond between the 5-OH and the 4-carbonyl group. This alters the electron density of the A-ring, making standard UV extinction coefficients (from Apigenin) unreliable for quantification.

  • The Trap: Researchers relying on "Area %" from HPLC-DAD assume that the analyte and all impurities have identical response factors. For a hygroscopic glycoside, this assumption is statistically flawed.

Comparative Analysis: qNMR vs. HPLC
FeatureHPLC-UV/DAD (Conventional)qNMR (Recommended)
Quantification Basis Relative (Area %).Absolute (Molar ratio).
Reference Standard Requires identical CRM (often unavailable).Requires any pure IS (e.g., Maleic Acid).
Response Factor Compound-dependent (extinction coeff.).Universal (1H nucleus response is uniform).
Impurity Detection UV-active compounds only.All proton-bearing compounds + H₂O/Solvents.
Typical Result 98.5% (Overestimated).92.1% (True Mass Balance).

Experimental Protocol: Validated qNMR Workflow

This protocol is designed for the Bruker Avance III 600 MHz (or equivalent) using DMSO-d6 to ensure solubility of the glycoside moiety.

Materials & Reagents
  • Analyte: ~10 mg of 7,4'-Di-O-methylapigenin 5-O-glucoside.

  • Internal Standard (IS): Traceable CRM.

    • Option A:Maleic Acid (NIST SRM 350b). Singlet at δ 6.2 ppm.

    • Option B:3,5-Dinitrobenzoic Acid . Multiplet at δ 8.8-9.2 ppm (Use if flavonoid H-3/H-6 overlaps with Maleic acid).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

Sample Preparation (Gravimetric Precision)
  • Step 1: Weigh ~10.0 mg of Analyte (

    
    ) into a clean vial. Record to 0.001 mg.
    
  • Step 2: Weigh ~5.0 mg of Internal Standard (

    
    ) into the same vial. Record to 0.001 mg.
    
  • Step 3: Dissolve in 600 µL DMSO-d6. Vortex until solution is perfectly clear.

  • Step 4: Transfer to 5mm NMR tube.

Acquisition Parameters (The "Senior Scientist" Setup)

To achieve <1% uncertainty, the relaxation delay is non-negotiable.

  • Pulse Sequence: zg (standard 90° pulse) or zg30 (if T1 is excessively long, but zg is preferred for quant).

  • Temperature: 298 K (25°C).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Acquisition Time (AQ): ≥ 3.0 sec.

  • Relaxation Delay (d1): 20 - 30 sec .

    • Reasoning: The longest

      
       (usually the IS or aromatic protons) is typically 3-5 seconds. 
      
      
      
      is required for 99.3% magnetization recovery.
  • Scans (NS): 16 or 32 (S/N > 250:1).

  • Receiver Gain (RG): Optimized automatically, then fixed.

Signal Selection for Quantification

For 7,4'-Di-O-methylapigenin 5-O-glucoside :

  • Target Signal 1 (H-3): Singlet, typically δ 6.6 - 6.9 ppm. (Distinct from A-ring protons).

  • Target Signal 2 (H-1'' Anomeric): Doublet, typically δ 5.0 - 5.2 ppm.

  • Verification: Ensure no overlap with the IS signal. If Maleic Acid (δ 6.2) is used, ensure the H-6/H-8 doublets of the flavonoid (often 6.4-6.8 ppm) do not interfere. If they do, switch to 3,5-Dinitrobenzoic Acid .

Workflow Visualization

The following diagram illustrates the decision matrix and experimental flow for absolute purity assignment.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Check (DMSO-d6 vs MeOD) Start->Solubility T1_Measure Measure T1 (Inversion Recovery) Solubility->T1_Measure IS_Select Select Internal Std (Avoid Overlap) T1_Measure->IS_Select T1 determines d1 Prep Gravimetric Prep (Precision Balance) IS_Select->Prep Maleic Acid or 3,5-DNBA Acquisition Acquire qNMR (d1 > 5*T1) Prep->Acquisition Process Processing (Phase/Baseline) Acquisition->Process Process->IS_Select Signal Overlap Detected Calc Calculate Purity (Mass Balance) Process->Calc

Figure 1: Validated qNMR workflow ensuring correct parameter selection (T1) and internal standard compatibility.

Data Analysis & Calculation

The absolute purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.[1]
    
  • 
    : Number of protons (e.g., 1 for H-3, 2 for Maleic Acid).
    
  • 
    : Molar Mass (460.43  g/mol  for analyte).
    
  • 
    : Gravimetric mass.
    
  • 
    : Purity of the Internal Standard (e.g., 99.94%).
    
Simulated Comparative Results Table
ParameterHPLC-DAD AnalysisqNMR Analysis (Maleic Acid IS)
Sample Mass N/A (Solution conc.)10.241 mg
IS Mass N/A5.112 mg
Signal Used UV @ 269 nmH-3 Singlet (δ 6.72 ppm)
Integration Area: 4,500,210Ratio

: 0.452
Detected Impurities 2 minor peaks (<1.5%)Water (3.4%), Ethanol (0.8%), Acetate (0.5%)
Calculated Purity 98.5% (Area %)92.1% (w/w)
Conclusion Overestimated Accurate (Potency Assigned)

Interpretation: The qNMR result (92.1%) accounts for the ~7.9% of the sample mass that is "invisible" to UV detection (hygroscopic moisture and residual solvents from isolation). Using the HPLC value (98.5%) for biological assays would lead to a 6.4% dosing error .

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating Checks

To ensure the trustworthiness of your data, perform these checks:

  • The "100% Mass Balance" Check:

    
    . If this sum is <95%, you have paramagnetic impurities or significant weighing errors.
    
  • Signal Consistency: Calculate purity using the H-3 singlet and the H-1'' anomeric doublet independently. The results should match within <1%. Deviations indicate signal overlap.

Specific Challenges for 5-O-Glucosides
  • Identification: In the aglycone (Apigenin derivatives), a sharp singlet >12.0 ppm indicates the 5-OH chelated proton. In 5-O-glucosides, this signal must be absent. If observed, your sample has hydrolyzed.

  • Hygroscopicity: These glycosides are extremely hygroscopic. Weighing must be done rapidly or in a glovebox. If not possible, allow the sample to equilibrate with ambient humidity and measure water content via Karl Fischer titration immediately after weighing for NMR.

References

  • BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity assessment. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Godecke, T., et al. (2013). "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." Phytochemical Analysis, 24(6), 581-597. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology). (2023). Standard Reference Materials for qNMR (Benzoic Acid, Maleic Acid). Retrieved from [Link]

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7,4-Di-O-methylapigenin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Novel Chemical Entity (NCE). While 7,4-Di-O-methylapigenin 5-O-glucoside is a natural phytochemical, its high purity (>98%) concentrates its bioactivity.[1] In the absence of comprehensive toxicological data (LD50/LC50), the "Precautionary Principle" mandates handling this substance as a potential irritant, sensitizer, and bioactive agent .[1]

Critical Hazard Vector: The primary risk is not acute toxicity, but dermal permeation when solubilized.[1] This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO), a potent solvent that penetrates biological membranes.[1] If the compound is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the bioactive flavonoid directly into the bloodstream through intact skin or insufficient glove barriers.[1]

Risk Assessment Matrix

StatePrimary HazardMechanism of InjuryCritical Control Point
Solid (Lyophilized Powder) Inhalation / Ocular Fine particulates can bypass upper respiratory cilia (PM2.[1]5) or cause mechanical eye irritation.[1]Static Control & Airflow
Solution (DMSO/Methanol) Dermal Absorption Solvent-mediated permeation.[1] DMSO degrades latex and thin nitrile, facilitating transdermal delivery of the solute.Glove Breakthrough Time

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling quantities >5 mg.

A. Hand Protection (The "Double-Barrier" Protocol)

Standard latex gloves are prohibited when using DMSO.[1] You must utilize a double-gloving technique to mitigate permeation risks.[1]

  • Inner Layer: Low-modulus Nitrile (4 mil / 0.10 mm).[1] Purpose: Tactile sensitivity.[1]

  • Outer Layer: High-Performance Nitrile or Polychloroprene (minimum 5-8 mil).[1] Purpose: Chemical resistance.[1]

  • Protocol: Inspect outer gloves immediately after any solvent splash.[1] Change outer gloves every 30 minutes of continuous handling.

B. Respiratory Protection[1][2][3][4][5]
  • Primary Engineering Control: All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Secondary PPE (If Hood Unavailable): A fit-tested N95 (NIOSH) or FFP2 (EN 149) particulate respirator is required to prevent sensitization from airborne dust.[1]

C. Ocular & Body Protection[1][2][4][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Note: Standard safety glasses do not seal against floating micro-particulates.[1]

  • Body: 100% Cotton or chemically resistant lab coat (buttoned to neck).[1] Synthetic blends (polyester) should be avoided due to static charge accumulation, which disperses the lightweight powder.[1]

Operational Workflow: Step-by-Step

This protocol ensures data integrity while maximizing safety.[1]

Phase 1: Preparation & Weighing[1]
  • Static Neutralization: Glycosides are often hygroscopic and prone to static cling.[1] Use an anti-static gun or a polonium strip inside the balance chamber.[1] This prevents the powder from "jumping" onto the user or balance pan.

  • The "Closed Transfer" Rule: Open the vial only inside the fume hood. If weighing into a volumetric flask, use a glass funnel to prevent neck contamination.[1]

Phase 2: Solubilization (The High-Risk Step)[1]
  • Solvent Choice: DMSO is the standard solvent.[1]

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Vortexing: Cap the vessel tightly before vortexing. distinct pressure buildup can occur; ensure the cap is chemically resistant (PTFE-lined).[1]

Phase 3: Waste Disposal[1]
  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if DMSO/Methanol).[1] Label clearly with "Contains Bioactive Flavonoids."[1]

  • Solid Waste: Vials and weighing boats must be treated as hazardous chemical waste, not general trash.[1]

  • Decontamination: Wipe surfaces with 70% Ethanol followed by a wet paper towel.[1] Dry dusting is prohibited.[1]

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound.

SafetyProtocol Start Start: 7,4-Di-O-methylapigenin 5-O-glucoside StateCheck Check State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Liquid Solution (DMSO) StateCheck->Liquid Dissolved PPE_Solid PPE: N95 + Goggles Control: Anti-Static Solid->PPE_Solid Action_Weigh Weighing (Closed Balance) Solid->Action_Weigh PPE_Liquid PPE: Double Nitrile Gloves Control: Fume Hood Liquid->PPE_Liquid Disposal Disposal: High-Temp Incineration Liquid->Disposal Post-Exp Action_Mix Solubilization (Vortex/Sonication) Action_Weigh->Action_Mix Add Solvent Action_Weigh->Disposal Waste Action_Mix->Liquid

Figure 1: Operational Logic Flow. Note the divergence in PPE requirements based on the physical state of the compound.

References

  • PubChem. (n.d.).[1] Compound Summary: Apigenin 7,4'-dimethyl ether.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the safe use of chemicals (Chapter R.11: PBT/vPvB assessment). Retrieved October 26, 2023, from [Link][1]

  • Gaylord Chemical. (2020).[1] Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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